molecular formula C14H10N4O8Na2PCl B1574444 MRS 2211

MRS 2211

カタログ番号: B1574444
分子量: 474.66
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Competitive P2Y13 receptor antagonist (pIC50 = 5.97) that displays > 20-fold selectivity over P2Y1 and P2Y12 receptors.

特性

分子式

C14H10N4O8Na2PCl

分子量

474.66

SMILES

CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+]

同義語

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

製品の起源

United States

Foundational & Exploratory

The P2Y13 Receptor Antagonist MRS 2211: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of MRS 2211, a selective and competitive antagonist of the P2Y13 receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological properties, mechanism of action, signaling pathways, and validated experimental protocols pertinent to the study and application of this important pharmacological tool.

Introduction: The P2Y13 Receptor and the Advent of this compound

The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] Primarily activated by the endogenous nucleotide adenosine diphosphate (ADP), it is a member of the Gi-coupled P2Y receptor subfamily, which also includes the well-studied P2Y12 and P2Y14 receptors.[3][4] P2Y13 receptors are expressed in various tissues, including the brain, spleen, liver, and bone marrow, and play significant roles in diverse physiological processes such as lipid metabolism, immune responses, neuroprotection, and bone homeostasis.[2][5]

The study of P2Y13's specific functions was historically challenging due to a lack of selective pharmacological tools. The development of this compound, a pyridoxal phosphate derivative, marked a significant step forward, providing the first selective antagonist for this receptor subtype.[6] This guide will explore the foundational properties and applications of this compound, offering a robust framework for its use in research and development.

Physicochemical Properties and Synthesis of this compound

This compound is a synthetic, non-nucleotide antagonist. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt[7][8]
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P[7][8]
Molecular Weight 474.66 g/mol [7][8]
Appearance Brown to reddish-brown solid[9]
Solubility Soluble in water (up to 70 mM)[7]
Storage Desiccate at -20°C[7][8]
Synthesis Overview

This compound was first described as part of a series of pyridoxal-5'-phosphate-6-azo-phenyl derivatives synthesized to explore the structure-activity relationship of antagonists for the P2Y13 receptor.[6][9] The synthesis is based on the modification of the known P2 receptor antagonist PPADS (pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate). The key innovation leading to this compound was the substitution on the phenylazo ring, where it was discovered that incorporating both a chloro and a meta-nitro group provided a promising lead for enhanced potency and selectivity at the P2Y13 receptor.[6]

The experimental workflow for synthesizing such derivatives generally involves the diazotization of a substituted aniline (in this case, 2-chloro-5-nitroaniline) and subsequent coupling to pyridoxal-5'-phosphate. This process creates the characteristic azo linkage and the final antagonist structure. Researchers seeking to replicate the synthesis should refer to the primary literature for detailed reaction conditions and purification methods.[9]

G cluster_start Starting Materials cluster_reaction Core Synthesis Steps A Pyridoxal-5'-phosphate D Step 2: Azo Coupling Reaction A->D B 2-Chloro-5-nitroaniline C Step 1: Diazotization of Aniline Derivative B->C NaNO₂, HCl C->D Couples with Pyridoxal-5'-phosphate E This compound D->E Crude Product F Purification & Characterization E->F

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action and Pharmacological Profile

This compound acts as a competitive antagonist at the P2Y13 receptor.[7][8][9] This means it binds reversibly to the same site as the endogenous agonist ADP but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating downstream signaling cascades.

Potency and Selectivity

The potency of this compound is typically reported with a pIC50 value of approximately 5.97, which corresponds to an IC50 in the low micromolar range.[7][8][9] Its primary value as a research tool lies in its selectivity for P2Y13 over other ADP-sensitive P2Y receptors, particularly P2Y1 and P2Y12. It displays over 20-fold selectivity for P2Y13 compared to these subtypes.[7][8][9]

Table 2: Antagonist Affinity Profile of this compound
Receptor SubtypeAffinity Value (pA₂ / pKi)Reported Selectivity vs. P2Y13Reference
P2Y13 6.3-[10]
P2Y1 5.0~20-fold lower[10]
P2Y12 5.0~20-fold lower[10]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency. It is important to recognize that at higher concentrations (e.g., >10 µM), this compound may exhibit off-target effects on other P2Y receptors, a critical consideration in experimental design.[6][11]

P2Y13 Receptor Signaling Pathways

As a Gi-coupled receptor, the canonical signaling pathway for P2Y13 involves the inhibition of adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] However, research has revealed that P2Y13 signaling is more versatile, also engaging non-canonical pathways that are critical to its diverse cellular functions.[1]

Blocking the P2Y13 receptor with this compound prevents these downstream events. For instance, in pancreatic β-cells, antagonism of P2Y13 with this compound was shown to enhance the phosphorylation of ERK1/2, Akt (also known as PKB), and the transcription factor CREB, which are key components of cell survival pathways.[12] This indicates that basal or ADP-stimulated P2Y13 activity tonically suppresses these pro-survival signals. This signaling versatility extends to pathways involving mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) axis.[1]

G cluster_cytosol Cytosol cluster_nucleus Nucleus P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion PI3K PI3K Akt Akt/PKB PI3K->Akt Activates Gi->AC Inhibits Gi->PI3K Activates ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates ERK ERK1/2 Akt->ERK Influences CREB CREB Akt->CREB Activates ERK->CREB Activates Gene Gene Expression (Survival, Proliferation) CREB->Gene Regulates ADP ADP ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Blocks

Caption: P2Y13 receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols for Characterizing this compound Activity

The following protocols provide a framework for validating the antagonist properties of this compound. These are designed as self-validating systems, incorporating appropriate controls to ensure data integrity. The causality behind key steps is explained to provide field-proven insight.

Protocol 1: Functional Antagonism via cAMP Inhibition Assay

This assay confirms the Gi-coupled nature of P2Y13 and measures the ability of this compound to block agonist-induced inhibition of cAMP production. The use of forskolin is critical; it directly activates adenylyl cyclase, creating an artificially high level of cAMP. A functional Gi-coupled receptor agonist will then inhibit this forskolin-stimulated production, and an antagonist like this compound will reverse that inhibition.

Cell Line: CHO-K1 or HEK293 cells stably or transiently expressing the human P2Y13 receptor.

Materials:

  • P2Y13-expressing cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin[13][14]

  • P2Y13 agonist (e.g., 2-MeSADP, a potent ADP analog)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed P2Y13-expressing cells into a 96- or 384-well plate at a density optimized for your cAMP assay system and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a fixed, near-maximal (e.g., EC₈₀) concentration of the agonist 2-MeSADP and a fixed concentration of forskolin (typically 1-10 µM, determine empirically[17]).

  • Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add the various concentrations of this compound to the wells. Include a "vehicle-only" control. Incubate for 15-30 minutes at 37°C. This step allows the antagonist to reach equilibrium with the receptor.

  • Agonist Stimulation: Add the agonist/forskolin mixture to the wells. This mixture should contain the fixed EC₈₀ concentration of 2-MeSADP and the fixed concentration of forskolin. Also include control wells with:

    • Vehicle only (basal cAMP)

    • Forskolin only (maximal cAMP stimulation)

    • Forskolin + 2-MeSADP (agonist-induced inhibition)

  • Incubation: Incubate for 15-30 minutes at 37°C. This is the period for the agonist to act on adenylyl cyclase.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Normalize the data with the "Forskolin only" signal as 100% and the "Forskolin + 2-MeSADP" signal as 0%. Plot the percent reversal of inhibition against the log concentration of this compound to determine the IC50.

G A Seed P2Y13-expressing cells B Pre-incubate with This compound dilutions A->B C Stimulate with Forskolin + Agonist (2-MeSADP) B->C D Incubate (15-30 min) C->D E Lyse cells & Detect cAMP D->E F Analyze Data (IC50) E->F

Caption: Workflow for the functional cAMP antagonism assay.

Protocol 2: Inhibition of Downstream ERK1/2 Phosphorylation

This assay validates the antagonist's effect on a non-canonical signaling pathway. P2Y13 activation can lead to the phosphorylation (and activation) of ERK1/2. This protocol uses quantitative Western blotting to measure the ability of this compound to block this event.

Materials:

  • P2Y13-expressing cells

  • Serum-free medium

  • P2Y13 agonist (e.g., 2-MeSADP)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Serum Starvation: Seed P2Y13-expressing cells and grow to ~80-90% confluency. Replace the growth medium with serum-free medium for 4-6 hours. This crucial step reduces basal ERK phosphorylation, increasing the signal-to-noise ratio of the agonist-induced effect.

  • Antagonist Pre-incubation: Pre-treat cells with desired concentrations of this compound (or vehicle) for 30 minutes at 37°C.

  • Agonist Stimulation: Add the P2Y13 agonist (e.g., 1 µM 2-MeSADP) and incubate for 5-10 minutes at 37°C. This time point is typically at the peak of ERK activation and should be optimized. Include an unstimulated (vehicle only) control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant (e.g., using a BCA assay) to ensure equal loading.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect with a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody. This serves as the loading control, which is essential for validating that any observed changes in phosphorylation are not due to differences in the amount of protein loaded.

  • Data Analysis: Perform densitometry on the bands. For each sample, calculate the ratio of phospho-ERK to total-ERK. Plot this ratio against the this compound concentration to determine its inhibitory effect.

Conclusion

This compound is a foundational tool for the specific interrogation of P2Y13 receptor function. Its competitive antagonist properties and selectivity over other ADP receptors have enabled significant advances in understanding the role of P2Y13 in health and disease. As with any pharmacological agent, its utility is maximized through carefully designed experiments that account for its specific potency and potential off-target effects at high concentrations. This guide provides the core knowledge, from chemical synthesis to detailed experimental protocols, to empower researchers to confidently and effectively utilize this compound in their investigations into the complex world of purinergic signaling.

References

  • Kim, Y. C., Lee, J. S., Sak, K., Marteau, F., Mamedova, L., Boeynaems, J. M., & Jacobson, K. A. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical pharmacology, 70(2), 266–274. ([Link])

  • von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1317–1328. ([Link])

  • Werder, R. B., et al. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Thorax, 77(8), 813-823. ([Link])

  • Villalón, C. M., et al. (2023). Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. Pharmaceuticals, 16(12), 1673. ([Link])

  • Sassone-Corsi, P., et al. (2012). Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. Journal of Biological Chemistry, 287(43), 36335–36345. ([Link])

  • Correa, G. G., et al. (2011). Activation of the PI3K/Akt signaling pathway through P2Y₂ receptors by extracellular ATP is involved in osteoblastic cell proliferation. Archives of biochemistry and biophysics, 512(1), 30–38. ([Link])

  • Miguel-Martínez, A. D., et al. (2023). Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats. Pharmaceuticals, 16(3), 475. ([Link])

  • Pérez-Sen, R., et al. (2017). An Update on P2Y13 Receptor Signalling and Function. Current neuropharmacology, 15(1), 119–130. ([Link])

  • Amisten, S., et al. (2010). ADP receptor P2Y13 induce apoptosis in pancreatic β-cells. Cellular and molecular life sciences, 67(18), 3205–3218. ([Link])

  • Abbracchio, M. P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 166(4), 1437–1448. ([Link])

  • Wall, M. A., et al. (2024). Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells. PLoS One, 19(4), e0298849. ([Link])

  • Diraddo, J. O., et al. (2015). Forskolin-mediated cAMP production in stably transfected CHO cells. ResearchGate. ([Link])

  • Patsnap Synapse. (2024). What are P2Y13 receptor agonists and how do they work?. Retrieved February 4, 2026, from [Link]

  • Chhatriwala, M., et al. (2004). An O-Methylated Analog of 2-Methylthio-ADP Is a Potent and Selective Agonist of the P2Y1 Receptor. Journal of Pharmacology and Experimental Therapeutics, 311(3), 928-933. ([Link])

  • Dsouza, C., & Komarova, S. V. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International journal of molecular sciences, 22(7), 3468. ([Link])

  • Jacobson, K. A. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89. ([Link])

  • Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. ([Link])

  • Werder, R. B., & Upham, J. W. (2022). P2Y13 receptor: a new target for asthma therapy?. Thorax, 77(8), 743-744. ([Link])

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved February 4, 2026, from [Link]

  • Zhang, Y., et al. (2022). Forskolin, an Adenylcyclase/cAMP/CREB Signaling Activator Restoring Myelin-Associated Oligodendrocyte Destruction in Experimental Ethidium Bromide Model of Multiple Sclerosis. Molecules, 27(18), 5831. ([Link])

  • Stoddart, L. A., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 2(3), 100684. ([Link])

Sources

An In-Depth Technical Guide to the Role of MRS 2211 in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Preamble: Beyond Receptors and Ligands

In the intricate symphony of cellular communication, purinergic signaling—the orchestra conducted by extracellular nucleotides like ATP and ADP—represents one of the most fundamental and widespread signaling systems. Within this system, the P2Y family of G protein-coupled receptors (GPCRs) acts as critical sensors, translating extracellular nucleotide cues into a vast array of physiological responses. Understanding the precise role of each receptor subtype is paramount for both basic research and therapeutic innovation. This guide focuses on a key pharmacological tool, MRS 2211 , and its role in elucidating the function of a specific and increasingly important receptor: the P2Y13 receptor . As your application scientist, my goal is not to provide a mere datasheet, but to offer a comprehensive technical and strategic framework for utilizing this compound to its fullest potential, grounded in mechanistic understanding and field-proven methodologies.

Section 1: The P2Y13 Receptor - An Emerging Target in Metabolism and Immunity

The P2Y13 receptor is a member of the P2Y receptor family, specifically the Gi-coupled subfamily that is preferentially activated by adenosine diphosphate (ADP).[1][2] Its activation initiates a canonical signaling cascade associated with the Gi alpha subunit: the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This fundamental mechanism underpins its involvement in a surprising diversity of physiological processes.

Initially identified for its role in the nervous system and on blood cells, the P2Y13 receptor has gained significant attention for its critical functions in:

  • Lipid Metabolism: The P2Y13 receptor is a key regulator of hepatic high-density lipoprotein (HDL) endocytosis.[4][5][6] Its activation in hepatocytes facilitates the uptake of HDL, a cornerstone of the reverse cholesterol transport pathway, which is crucial for preventing atherosclerosis.[7][8][9][10]

  • Immune and Inflammatory Responses: Studies have implicated P2Y13 in the modulation of inflammatory responses. For instance, its inhibition can reduce inflammatory cell infiltration in murine models of asthma.[11]

  • Metabolic Homeostasis: Beyond cholesterol, P2Y13 signaling in white adipose tissue has been shown to inhibit lipolysis, suggesting a role in preventing excessive free fatty acid release and its downstream consequences, such as insulin resistance and fatty liver disease.[12]

  • Neural Function: In the central nervous system, P2Y13 signaling influences the balance between quiescence and activation in adult neural stem cells, thereby regulating neurogenesis.[13]

Given this expanding portfolio of functions, the need for precise pharmacological tools to isolate and study the P2Y13 receptor is critical. This is the essential role of this compound.

Section 2: Profile of a Precision Tool - this compound

This compound is a potent and selective competitive antagonist of the P2Y13 receptor.[14][15] Its utility in research stems from its ability to specifically block the binding of endogenous agonists like ADP to the P2Y13 receptor, thereby preventing the initiation of its downstream signaling cascade.

Pharmacological Properties of this compound

Understanding the quantitative pharmacology of your tools is the first step toward rigorous, reproducible science. The key parameters for this compound are summarized below.

ParameterValueSignificance for Experimental Design
Mechanism Competitive AntagonistThe inhibitory effect of this compound can be overcome by increasing the concentration of an agonist (e.g., ADP). This is a hallmark of competitive antagonism and can be quantified with a Schild analysis.
Potency (pIC₅₀) 5.97The pIC₅₀ is the negative log of the IC₅₀ value. An IC₅₀ in the range of ~107 nM indicates potent inhibition, allowing for effective receptor blockade at sub-micromolar to low micromolar concentrations in vitro.
Selectivity >20-fold over P2Y₁ and P2Y₁₂High selectivity is crucial. P2Y₁ and P2Y₁₂ are also ADP-sensitive receptors.[15] This selectivity ensures that observed effects are attributable to P2Y13 inhibition, not off-target blockade of related receptors.
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium saltKnowledge of the chemical structure and salt form is important for calculating molarity and understanding solubility.
Molecular Weight 474.66 g/mol (as disodium salt)Essential for preparing stock solutions of known concentration.[15]

Note: Some commercial suppliers may have conflicting or erroneous descriptions of this compound. The overwhelming consensus in peer-reviewed literature and specialized vendor datasheets (e.g., Tocris, MedchemExpress) confirms this compound as a competitive P2Y13 antagonist.[14]

Section 3: Mechanism of Action - Visualizing the Blockade

To effectively use this compound, one must understand the pathway it modulates. The P2Y13 receptor, upon binding ADP, couples to an inhibitory G protein (Gi). This interaction triggers the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. This compound physically occupies the ADP binding site on the P2Y13 receptor, preventing this entire sequence.

Diagram: P2Y13 Signaling and this compound Inhibition

The following diagram illustrates the canonical Gi-coupled signaling pathway of the P2Y13 receptor and the precise point of intervention for this compound.

P2Y13_Signaling cluster_intracellular P2Y13 P2Y13 Receptor Gi Gi Protein (α, β, γ) P2Y13->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces ADP ADP (Agonist) ADP->P2Y13 Binds & Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Binds & Blocks G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC Substrate Response Downstream Cellular Response cAMP->Response Mediates

Caption: Canonical Gi signaling of the P2Y13 receptor and competitive antagonism by this compound.

Section 4: Core Applications & Validated Experimental Protocols

The primary application of this compound is to functionally confirm the involvement of the P2Y13 receptor in a biological process. This is achieved by demonstrating that an ADP-mediated (or other P2Y13 agonist-mediated) response is blocked or significantly attenuated by pre-treatment with this compound.

In Vitro Protocol: Functional Assessment of P2Y13 Antagonism via cAMP Accumulation Assay

This protocol is the gold standard for validating the function of a Gi-coupled receptor antagonist. The objective is to stimulate adenylyl cyclase with an agent like forskolin, activate the P2Y13 receptor with an agonist to inhibit this stimulation, and then demonstrate that this compound can reverse this inhibition.

Causality-Driven Rationale: We are not just measuring cAMP; we are creating a dynamic system. Forskolin provides a high, measurable baseline of cAMP. The P2Y13 agonist (e.g., 2-MeSADP, a stable ADP analog) will suppress this baseline only if a functional Gi-coupled receptor is present and active. This compound, if it is a true P2Y13 antagonist, will prevent the agonist from suppressing the signal, returning cAMP levels toward the forskolin-stimulated maximum. This multi-step process provides a self-validating system.

Materials:

  • Cells: A cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells). A parental cell line not expressing the receptor should be used as a negative control.

  • P2Y13 Agonist: 2-MeSADP (a potent, stable ADP analog).

  • Antagonist: this compound (prepare a concentrated stock, e.g., 10 mM in DMSO or appropriate buffer, and store at -20°C or -80°C).[14]

  • Stimulant: Forskolin (to directly activate adenylyl cyclase).

  • Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Seeding: Plate P2Y13-expressing cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Preparation of Reagents: Prepare serial dilutions of the P2Y13 agonist (2-MeSADP) and the antagonist (this compound) in assay buffer. Prepare a fixed concentration of forskolin (a concentration predetermined to give ~80% of maximal stimulation, typically 1-10 µM).

  • Antagonist Pre-incubation: Wash the cells once with assay buffer. Add the desired concentrations of this compound (or vehicle control) to the appropriate wells. A typical concentration range to test would be 10 nM to 30 µM. Incubate for 20-30 minutes at 37°C. This allows the antagonist to reach equilibrium with the receptor.

  • Agonist Stimulation: Add the P2Y13 agonist (2-MeSADP) to the wells in the presence of the antagonist. Also include a fixed concentration of forskolin in this addition step to all wells except the basal control.

  • Control Groups (Critical for Validation):

    • Basal: Cells + buffer only (no forskolin, no agonist).

    • Forskolin Max: Cells + forskolin only (defines the 100% signal window).

    • Agonist Inhibition: Cells + forskolin + P2Y13 agonist (defines the 0% signal window).

    • Antagonist Control: Cells + forskolin + highest concentration of this compound (to check for any intrinsic agonist/inverse agonist activity).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Normalize the data. Set the "Agonist Inhibition" group as 0% response and the "Forskolin Max" group as 100% response. Plot the concentration-response curve for the agonist in the absence and presence of different concentrations of this compound. A competitive antagonist like this compound will cause a rightward parallel shift in the agonist's concentration-response curve.

Workflow Diagram: cAMP Assay for Antagonist Characterization

cAMP_Workflow start Seed P2Y13-expressing cells in multi-well plate wash Wash cells with assay buffer start->wash preincubate Pre-incubate with this compound (or vehicle) for 20-30 min wash->preincubate stimulate Add Forskolin + P2Y13 Agonist (e.g., 2-MeSADP) preincubate->stimulate incubate Incubate for 15-30 min at 37°C stimulate->incubate lyse Lyse cells and add detection reagents incubate->lyse read Read plate using appropriate detector (e.g., HTRF) lyse->read analyze Normalize data and plot concentration-response curves read->analyze end Determine IC₅₀ shift and antagonist potency analyze->end

Caption: Experimental workflow for quantifying P2Y13 antagonism using a cAMP assay.

In Vivo Applications: From Bench to Biological Context

While in vitro assays are essential for confirming molecular mechanism, the true power of this compound is realized in its application to whole-organism or tissue models. In these contexts, this compound serves as a probe to test the physiological relevance of P2Y13 signaling.

Conceptual Approach:

  • Model Selection: Choose an animal model relevant to the P2Y13 function being investigated (e.g., apoE-/- mice for atherosclerosis studies, an ovalbumin-induced asthma model).[8][11]

  • Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally, depending on the experimental question. Dosing and timing must be optimized in pilot studies.

  • Challenge: Apply the physiological or pathological challenge (e.g., high-fat diet, allergen exposure).

  • Endpoint Analysis: Measure the relevant physiological endpoints and compare the results between vehicle-treated and this compound-treated groups.

Field-Proven Examples:

  • Asthma Model: Pre-dosing mice with this compound before aeroallergen exposure was shown to reduce the infiltration of neutrophils and eosinophils into the bronchoalveolar lavage fluid, providing strong evidence that P2Y13 activation is a key step in allergen-induced lung inflammation.[11]

  • Cardiovascular Studies: In rat models, this compound has been used to dissect the contribution of P2Y13 receptors versus other P2Y subtypes in regulating blood pressure and cardiac contractility.[16]

Section 5: The Path Forward - Therapeutic Potential

The insights gained from using this compound and P2Y13 knockout models have illuminated several promising avenues for drug development.[2]

  • Cardiovascular Disease: Given the role of P2Y13 in HDL metabolism, developing P2Y13 agonists could represent a novel strategy to enhance reverse cholesterol transport and treat atherosclerosis.[3][7][8] The antagonist this compound is a critical tool for validating the target and screening for such compounds.

  • Inflammatory Diseases: The success of this compound in preclinical asthma models suggests that P2Y13 antagonists could be developed as therapeutics for asthma and other inflammatory conditions where alarmins like IL-33 are implicated.[11]

  • Metabolic Syndrome: The discovery that P2Y13 inhibits lipolysis in fat cells points to a role in metabolic regulation.[12] Modulating this receptor could offer new ways to tackle insulin resistance and non-alcoholic fatty liver disease.

References

  • Donnelly, S., et al. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Allergy. [Link]

  • Fabre, A. C., et al. (2014). P2Y13 Receptor Regulates HDL Metabolism and Atherosclerosis In Vivo. PLoS One. [Link]

  • Fabre, A. C., et al. (2014). P2Y13 receptor regulates HDL metabolism and atherosclerosis in vivo. Atherosclerosis. [Link]

  • Centurión, D., et al. (2023). Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. International Journal of Molecular Sciences. [Link]

  • Vekaria, P. H., et al. (2024). P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease. The Journal of Clinical Investigation. [Link]

  • Ortega, F., et al. (2024). Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • Patsnap Synapse. (2024). What are P2Y13 receptor agonists and how do they work? [Link]

  • Martinez, L. O., et al. Role of P2Y 13 ADP-receptor in HDL metabolism and atherosclerosis: contribution of animal models. ResearchGate. [Link]

  • Zerrweck, J., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences. [Link]

  • Miras-Portugal, M. T., et al. (2017). An Update on P2Y13 Receptor Signalling and Function. Advances in Experimental Medicine and Biology. [Link]

  • Jacquet, S., et al. (2005). The nucleotide receptor P2Y13 is a key regulator of hepatic high-density lipoprotein (HDL) endocytosis. Cellular and Molecular Life Sciences. [Link]

  • Jacquet, S., et al. (2005). The nucleotide receptor P2Y13 is a key regulator of hepatic High-Density Lipoprotein (HDL) endocytosis. ResearchGate. [Link]

  • Martinez, L. O. (2010). The unexpected roles of extracellular ADP and P2Y13 receptor in reverse cholesterol transport. Current Opinion in Lipidology. [Link]

  • Jacquet, S., et al. (2005). The nucleotide receptor P2Y13 is a key regulator of hepatic High-Density Lipoprotein (HDL) endocytosis. ProQuest. [Link]

Sources

MRS 2211 affinity for human P2Y13 receptor

Author: BenchChem Technical Support Team. Date: February 2026

MRS 2211: A Definitive Guide to Pharmacological Interrogation of the Human P2Y13 Receptor

Executive Summary

This compound stands as the primary pharmacological tool for interrogating the human P2Y13 receptor, a G-protein coupled receptor (GPCR) increasingly implicated in HDL metabolism, neuroprotection, and immune regulation. Unlike the nucleotide-based antagonists common in purinergic signaling (e.g., MRS 2179), this compound is a pyridoxal-5'-phosphate (PPADS) derivative .

This guide provides a rigorous technical framework for utilizing this compound. It moves beyond basic datasheets to address the specific kinetic windows, selectivity ratios, and experimental protocols required to generate reproducible, artifact-free data in drug discovery and basic research.

Molecular & Pharmacological Profile[1][2]

This compound is a competitive antagonist that binds to the orthosteric ADP-binding site of the P2Y13 receptor. Its structural distinction from nucleotide analogues allows it to occupy the pocket via interactions utilizing the pyridoxal moiety, specifically engaging residues homologous to those binding the phosphate of ADP.

Chemical Identity[3]
  • IUPAC Name: 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt[1]

  • Molecular Class: Pyridoxal-phosphate derivative (Non-nucleotide)

  • Solubility: Water (up to 70 mM); unstable in acidic solutions.

Quantitative Pharmacological Data

The following values represent the consensus potency and affinity metrics for this compound at the human P2Y13 receptor (hP2Y13).

ParameterValueUnitAssay ContextReference
pIC50 5.97 -Log MIP3 Accumulation / PLC Activity[Kim et al., 2005]
pA2 6.3 -Log MSchild Analysis (Competitive Antagonism)[Kim et al., 2005]
IC50 ~1.0 µMFunctional inhibition of ADP-induced Ca2+[Maruoka et al., 2010]
Selectivity >20-fold Ratiovs. hP2Y1 and hP2Y12[Kim et al., 2005]

Critical Insight - The Selectivity Window: While this compound is termed "selective," its selectivity window is narrow (>20-fold). At concentrations >10 µM , it begins to exhibit off-target antagonism at P2Y1 and P2Y12 receptors.

  • Safe Working Range: 1 µM – 5 µM.

  • Risk Zone: >10 µM (Requires controls for P2Y1/P2Y12 blockade).

Mechanism of Action & Signaling Pathways[5]

The P2Y13 receptor couples primarily to Gi/o proteins. Upon activation by ADP, the Gαi subunit inhibits Adenylyl Cyclase (AC), reducing cAMP. Simultaneously, the Gβγ subunits activate downstream kinases including PI3K and ERK1/2. This compound competitively blocks these cascades.

Diagram: P2Y13 Signaling & this compound Inhibition

The following diagram illustrates the specific nodes inhibited by this compound.

P2Y13_Signaling cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor (GPCR) Gi Gi Protein (Heterotrimeric) P2Y13->Gi Coupling Gbg Gβγ Subunit P2Y13->Gbg Release MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks (Competitive) ADP ADP (Agonist) ADP->P2Y13 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Synthesis PI3K PI3K / Akt Gbg->PI3K ERK ERK 1/2 Phosphorylation Gbg->ERK Ca Intracellular Ca2+ (Mobilization) Gbg->Ca PLC-beta dependent

Caption: this compound competitively blocks ADP binding, preventing Gi-mediated cAMP reduction and Gbg-mediated kinase activation.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Competition Radioligand Binding Assay

Purpose: To determine the affinity (Ki) of this compound for hP2Y13. Standard Radioligand: [3H]2MeSADP (2-methylthio-adenosine-5'-diphosphate).[2] Receptor Source: 1321N1 astrocytoma cells or CHO cells stably transfected with hP2Y13. (Native tissue is unsuitable due to P2Y1/P2Y12 contamination).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest transfected cells in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Homogenize and centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~10-20 µ g/well .

  • Assay Setup (96-well plate):

    • Total Binding: Membrane + [3H]2MeSADP (1 nM final, approx Kd).

    • Non-Specific Binding (NSB): Add excess unlabeled 2MeSADP (10 µM).

    • Experimental: Add this compound in increasing concentrations (10-9 M to 10-4 M).

  • Incubation:

    • Incubate for 60 minutes at 25°C. (Equilibrium is critical; P2Y receptors can internalize in whole cells, so membranes are preferred).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the nucleotide radioligand.

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol B: Functional Calcium Mobilization (FLIPR)

Purpose: To validate antagonistic potency (IC50) in a live-cell context.

Workflow Diagram:

Calcium_Assay_Workflow Step1 Cell Seeding (CHO-hP2Y13) 24h prior Step2 Dye Loading (Fluo-4 AM) 45 min @ 37°C Step1->Step2 Step3 Pre-Incubation Add this compound (15 min) Step2->Step3 Antagonist Equilibration Step4 Agonist Injection ADP (EC80 conc.) Step3->Step4 Challenge Step5 Readout Measure RFU (FLIPR/FlexStation) Step4->Step5 Real-time Kinetics

Caption: Step-wise workflow for Calcium Mobilization assay. Pre-incubation of this compound is critical for equilibrium.

Methodology:

  • Dye Loading: Load cells with Fluo-4 AM (2 µM) in HBSS containing 2.5 mM probenecid (to prevent dye leakage).

  • Antagonist Pre-treatment: Add this compound (0.1 – 30 µM) and incubate for 15 minutes .

    • Note: Insufficient pre-incubation leads to underestimation of potency.

  • Agonist Challenge: Inject ADP at a concentration corresponding to its EC80 (typically 10-30 nM for hP2Y13).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 90 seconds.

  • Calculation: Plot % inhibition of the ADP-induced peak response vs. This compound concentration.

Data Interpretation & Troubleshooting

The "Right-Shift" Phenomenon: In the presence of this compound, the dose-response curve of ADP should shift to the right without a reduction in the maximum response (Emax), confirming competitive antagonism .

  • If Emax decreases significantly, consider non-competitive effects or cytotoxicity (this compound is generally non-toxic <100 µM, but verify).

Selectivity Verification (Self-Validation): If observing a phenotype in native tissue (e.g., neurons or platelets), you must validate that the effect is P2Y13-mediated and not P2Y1/12.

  • Control Experiment: Co-apply MRS 2179 (P2Y1 antagonist) or PSB 0739 (P2Y12 antagonist).

  • If this compound exerts an effect additive to these blockers, or in their presence, the P2Y13 mechanism is supported.

References

  • Kim, Y. C., et al. (2005).[3][4] Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor.[1][4][5] Biochemical Pharmacology, 70(2), 266-274.[4]

  • Maruoka, H., et al. (2010). P2Y13 receptor identification and characterization.[6] Biochemical Pharmacology, 80(10), 1599-1607.

  • Gao, Z. G., & Jacobson, K. A. (2013). P2Y receptors: Structure and function. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 2(3), 117–130.

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors. Pharmacological Reviews, 58(3), 281-341.

Sources

Methodological & Application

Application Note: Standardized Preparation of MRS 2211 Stock Solutions for High-Fidelity In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the preparation, validation, and storage of stock solutions for MRS 2211, a selective and competitive antagonist of the P2Y13 receptor. Adherence to these protocols is critical for ensuring the reproducibility, accuracy, and reliability of in vitro experimental results. The methodologies detailed herein are grounded in established biochemical principles and are designed to mitigate common sources of experimental variability, such as solvent effects, compound precipitation, and degradation. This guide is intended for researchers, scientists, and drug development professionals investigating P2Y13-mediated signaling pathways.

Introduction: The Critical Role of the P2Y13 Receptor and its Antagonist, this compound

The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family, which is activated by extracellular nucleotides like adenosine diphosphate (ADP)[1]. As a Gi-coupled receptor, its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels[2]. However, its signaling is versatile, also potentially coupling to Gs or Gq proteins and activating downstream pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades[3]. The P2Y13 receptor is implicated in a wide range of physiological and pathological processes, including cholesterol metabolism, immune response modulation, and neuronal differentiation[2][3][4][5][6].

This compound is a potent and selective competitive antagonist of the P2Y13 receptor, exhibiting over 20-fold selectivity against the related P2Y1 and P2Y12 receptors[7]. This specificity makes it an invaluable pharmacological tool for elucidating the precise functions of the P2Y13 receptor. The integrity of experimental data derived from studies using this compound is fundamentally dependent on the quality of the compound's stock solution. Improper preparation can lead to inaccurate concentrations, insolubility, or degradation, confounding experimental outcomes. This application note provides an expert-driven protocol to ensure the consistent and reliable preparation of this compound for in vitro applications.

P2Y13 Receptor Signaling Cascade

The diagram below illustrates the primary signaling pathway initiated by the activation of the P2Y13 receptor by its endogenous ligand, ADP, and the point of inhibition by this compound.

P2Y13_Signaling cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor G_protein Gi/o Protein P2Y13->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ADP ADP (Agonist) ADP->P2Y13 Binds & Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Competitively Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: P2Y13 receptor signaling pathway and point of antagonism by this compound.

Physicochemical Properties and Data for this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for its correct handling and preparation. The compound is typically supplied as a sodium salt hydrate, which influences its molecular weight and solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula C₁₄H₁₀N₄O₈Na₂PCl (may vary with hydration)
Molecular Weight ~474.66 g/mol (Anhydrous basis. Batch-specific MW should be confirmed from the Certificate of Analysis)
Appearance Dark red to reddish-brown solid[7][8]
Purity (Typical) ≥95% by HPLC[8]
Solubility Water: ≥ 20 mg/mL (~42 mM); may require sonication.[7] DMSO: Soluble (Refer to general practices for small molecules).[9][10][7]
Storage (Solid) -20°C, desiccated, protected from light.[8]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is critical.[7][8]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for serial dilutions. The choice of solvent—water or DMSO—depends on the experimental system. While this compound is water-soluble, using high-purity, anhydrous DMSO is often preferred for long-term stability and to minimize the risk of microbial contamination.

Materials and Equipment
  • This compound powder (confirm batch-specific molecular weight from Certificate of Analysis)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or nuclease-free, sterile water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Workflow for Stock Solution Preparation

Stock_Prep_Workflow start Start: Equilibrate This compound Vial calculate 1. Calculate Required Mass (Based on Target Volume & Conc.) start->calculate weigh 2. Weigh Compound Accurately calculate->weigh add_solvent 3. Add Solvent (e.g., DMSO or Water) weigh->add_solvent dissolve 4. Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve qc_check 5. Visual QC Check (Clarity, Color) dissolve->qc_check aliquot 6. Aliquot into Working Volumes qc_check->aliquot Solution is Clear store 7. Store Appropriately (-80°C or -20°C, Protected from Light) aliquot->store end End: Ready for Use store->end

Caption: Step-by-step workflow for preparing this compound stock solution.

Step-by-Step Methodology
  • Pre-Reconstitution Handling: Before opening, bring the vial of this compound powder to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic compound, which could affect its mass and stability.

  • Calculation of Mass: Calculate the mass of this compound required. Use the batch-specific molecular weight (MW) from the Certificate of Analysis.

    • Formula: Mass (mg) = [Target Concentration (mM)] × [Final Volume (mL)] × [MW ( g/mol )] / 1000

    • Example for 1 mL of 10 mM stock (assuming MW = 474.66 g/mol ): Mass (mg) = 10 mM × 1 mL × 474.66 g/mol / 1000 = 4.747 mg

    Table 2: Mass of this compound for Common Stock Solution Volumes (MW = 474.66 g/mol )

Target ConcentrationVolumeRequired Mass
10 mM0.5 mL2.37 mg
10 mM1.0 mL4.75 mg
10 mM5.0 mL23.73 mg
  • Weighing and Reconstitution:

    • Accurately weigh the calculated mass of the dark red solid into a sterile tube.

    • Add the calculated volume of the chosen solvent (e.g., 1 mL of DMSO for a 10 mM solution with 4.75 mg of compound).

    • Cap the vial tightly.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If full dissolution is not apparent (i.e., if particulates are visible), place the vial in a bath sonicator at room temperature for 5-10 minutes.[7] Some suppliers explicitly recommend sonication for aqueous solutions.

    • Causality: Sonication uses ultrasonic waves to create micro-agitations in the solvent, breaking down compound aggregates and accelerating the dissolution process without excessive heating, which could degrade the compound.[11]

  • Quality Control - Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates. The color should be consistent with the expected appearance of the dissolved compound.

  • Aliquoting for Stability:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[7][12]

    • Causality: Each freeze-thaw cycle can introduce water crystals that may alter the local concentration and pH, and increase the chance of compound degradation or precipitation. Aliquoting ensures that the main stock remains pristine.

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[7]

    • Protect the vials from light, as some organic molecules are photosensitive.[8]

Quality Control and Functional Validation

A prepared stock solution is only as good as its verified activity. While visual inspection is the first step, functional validation is essential for ensuring experimental integrity.

Importance of Quality Control

Quality control (QC) in this context is a self-validating system to ensure the prepared stock solution meets the required specifications for identity, concentration, and purity.[13][14] For research purposes, a functional validation assay is a practical and powerful QC check.

Protocol: Conceptual Functional Assay

A functional assay confirms that the this compound stock solution is active and can antagonize the P2Y13 receptor as expected. A common method is to measure the inhibition of ADP-induced reduction in cAMP levels in a cell line endogenously or exogenously expressing the P2Y13 receptor.

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells stably expressing the human P2Y13 receptor) under standard conditions.

  • Assay Preparation: Seed cells into a 96-well plate. The day of the assay, replace the culture medium with a stimulation buffer.

  • Pre-incubation with Antagonist: Prepare serial dilutions of the this compound stock solution in the assay buffer. Add these dilutions to the cells and pre-incubate for 20-30 minutes. This allows the antagonist to bind to the P2Y13 receptors.

  • Agonist Stimulation: Add a fixed concentration of ADP (the agonist), typically at its EC₅₀ value, to all wells (except for the negative control).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration. The data should produce a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the ADP-induced response) can be calculated. This experimentally derived IC₅₀ value should be consistent with literature-reported values (pIC₅₀ of 5.97 corresponds to an IC₅₀ of ~1.07 µM).[7]

Best Practices for Dilution and Use in Assays

  • Serial Dilutions: When preparing working solutions from a DMSO stock, it is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This prevents the compound from precipitating out of solution due to a sudden, drastic change in solvent polarity.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell-based assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.

  • Sterility: If using water as the stock solution solvent, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter before adding it to cell cultures.[7]

By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the preparation of high-quality, reliable this compound stock solutions, leading to more robust and reproducible in vitro data.

References

  • Linden, J., & Miras-Portugal, M. T. (2017). An Update on P2Y13 Receptor Signalling and Function. PubMed. Retrieved from [Link]

  • Fujimori, K., et al. (2012). Involvement of P2Y13 Receptor in Suppression of Neuronal Differentiation. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are P2Y13 receptor agonists and how do they work?. Retrieved from [Link]

  • Werder, R. B., et al. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2022). P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway. Journal of Inflammation Research. Retrieved from [Link]

  • Ortega, F., et al. (2024). Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. Retrieved from [Link]

  • Shodhganga. (n.d.). Annexure-III Preparation Of Plant Tissue Culture Stock Solutions And Media. Retrieved from [Link]

  • LiftGateMe. (n.d.). Maxon TE-25 cylinder 266408-01. Retrieved from [Link]

  • ResearchGate. (2025). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). QbD for Small-Molecule Continuous Process Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Merck Millipore. (n.d.). This compound - Calbiochem | 505481. Retrieved from [Link]

  • IPB University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • ResearchGate. (2015). I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice?. Retrieved from [Link]

  • ITEParts.com. (n.d.). Maxon TE-25 (Mar 2013 - Apr 2017) Optional Battery Box Diagram. Retrieved from [Link]

  • Rondaxe. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

  • American Physiological Society. (n.d.). P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from [Link]

  • ACS Publications. (2025). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Analog Devices. (n.d.). SSM2211 (PDF). Retrieved from [Link]

Sources

Application Notes and Protocols: In Vivo Dosing of MRS 2211 in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding MRS 2211 and the P2Y13 Receptor

This compound is a competitive and selective antagonist of the P2Y13 receptor.[1][2][3] As a member of the P2Y family of G protein-coupled receptors (GPCRs), the P2Y13 receptor is activated by extracellular nucleotides, primarily adenosine diphosphate (ADP).[4][5] this compound exhibits a selectivity of over 20-fold for the P2Y13 receptor compared to the closely related P2Y1 and P2Y12 receptors, making it a valuable pharmacological tool for elucidating the specific roles of P2Y13 in various physiological and pathological processes.[1][2][6]

The P2Y13 receptor is expressed in numerous tissues, including the liver, spleen, brain, and bone.[5][7] Its activation is implicated in a range of cellular functions such as lipid metabolism, immune responses, and neural stem cell regulation.[5][6][8] Mechanistically, the P2Y13 receptor is primarily coupled to the inhibitory G protein, Gi.[7] Ligand binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] However, its signaling is versatile, with evidence suggesting it can also couple to other G proteins (Gs/Gq) and activate downstream pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades.[7] By selectively blocking this receptor, this compound allows researchers to investigate the consequences of P2Y13 inhibition in vivo, offering potential insights into new therapeutic strategies.

Core Principles for In Vivo Experimental Design

A robust in vivo study requires careful planning that extends beyond the simple administration of a compound. The integrity of the results depends on a well-conceived experimental design that accounts for the compound's properties, the biological question, and the animal model.

Defining the Scientific Objective

The primary driver of your experimental design is the research question. Are you investigating the role of P2Y13 in:

  • Neurogenesis and Neuroprotection? This may guide the selection of a specific mouse model of neurological disease and determine endpoints related to brain tissue analysis.[8]

  • Lipid Metabolism and Atherosclerosis? This would likely involve mouse models with a specific dietary regimen (e.g., high-fat diet) and endpoints such as plasma lipid profiles.[5]

  • Cardiovascular Regulation? Studies in this area might measure parameters like blood pressure in response to this compound administration.[9]

The objective dictates the mouse strain, age, sex, dosing regimen, and the specific tissues or biomarkers to be analyzed.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing an effective dosing regimen.

  • Route of Administration: The choice of administration route affects the speed of onset, bioavailability, and duration of action. Common routes for mice include:

    • Intravenous (IV): Bypasses absorption for 100% bioavailability, providing rapid onset. Ideal for initial PK studies.

    • Intraperitoneal (IP): Commonly used for systemic delivery, offering rapid absorption, though not as immediate as IV.

    • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.

    • Oral Gavage (PO): Used to assess oral bioavailability but may be subject to first-pass metabolism.

  • Dose-Finding and Dose-Response Studies: An initial dose-finding study is essential to determine a safe and effective dose range.[10] This is typically followed by a dose-response study to identify the dose that elicits the desired biological effect without toxicity.[11][12] Since established in vivo dosing levels for this compound in mice are not widely published, a pilot study is strongly recommended. A starting point for dose exploration with a novel small molecule could range from 1 to 10 mg/kg, but this must be empirically validated.

  • Dosing Frequency: The half-life of the compound determines how often it needs to be administered to maintain the desired exposure. A pilot pharmacokinetic study measuring plasma concentrations of this compound over time is the most reliable way to establish an appropriate dosing schedule.[13] For chronic studies, the use of osmotic pumps for continuous infusion can also be considered.[14]

Vehicle Selection and Formulation

The vehicle used to dissolve and administer the compound must be non-toxic and inert. This compound sodium salt is readily soluble in water, making sterile water or physiological saline (0.9% NaCl) an excellent choice for the vehicle.[1][2][15]

Visualizing the P2Y13 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y13 receptor, which is the target of this compound.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi Couples AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Converts ATP to cAMP ADP ADP ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gi->AC Inhibits InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Experimental Design (Hypothesis, Groups, Endpoints) A2 IACUC Protocol Approval A1->A2 A3 Prepare Dosing Solution (this compound in Vehicle) A2->A3 B1 Animal Acclimation & Baseline Measurements A3->B1 B2 Randomize into Groups (Vehicle, this compound Doses) B1->B2 B3 Administer Treatment (e.g., IP Injection) B2->B3 B4 In-Life Monitoring (Weight, Clinical Signs) B3->B4 C1 Endpoint Collection (e.g., Blood, Tissue) B4->C1 C2 Sample Processing & Biomarker Analysis C1->C2 C3 Statistical Analysis C2->C3 C4 Data Interpretation & Conclusion C3->C4

Caption: A generalized workflow for an in vivo study using this compound.

References

  • Santa Cruz Biotechnology. (n.d.). P2Y13 Inhibitors. SCBT.
  • MedchemExpress. (n.d.). This compound sodium hydrate | P2Y13 Receptor Antagonist. MedchemExpress.com.
  • MDPI. (2023). Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. MDPI.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Enamine.
  • NIH. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. NIH.
  • Tocris Bioscience. (n.d.). This compound | Purinergic (P2Y) Receptors. Tocris Bioscience.
  • PubMed Central. (2019). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. PubMed Central.
  • Patsnap Synapse. (2024). What are P2Y13 receptor agonists and how do they work?. Patsnap Synapse.
  • R&D Systems. (n.d.). This compound | P2Y Receptor Antagonists: Tocris Bioscience. R&D Systems.
  • PubMed. (n.d.). An Update on P2Y13 Receptor Signalling and Function. PubMed.
  • bioRxiv. (2024). Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv.
  • PubMed Central. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PubMed Central.
  • ResearchGate. (n.d.). Dose-response curves of diaphragm fibers of adult (60 PND) mice exposed.... ResearchGate.
  • Gen.biz. (n.d.). This compound | B7041-50 | Gentaur UK, US & Europe Distribution. Gen.biz.
  • Fisher Scientific. (n.d.). Tocris Bioscience this compound 50 mg | Buy Online. Fisher Scientific.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • NIH. (n.d.). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. NIH.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL.
  • PubMed. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. PubMed.

Sources

Application Note: MRS 2211 Treatment in Inflammatory Bowel Disease (IBD) Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the protocol for utilizing MRS 2211 , a selective P2Y13 receptor antagonist, to mitigate intestinal inflammation in murine models of Inflammatory Bowel Disease (IBD).

Emerging pathophysiology suggests that purinergic signaling plays a critical role in mucosal immunity. Specifically, the P2Y13 receptor (a G-protein coupled receptor activated by ADP) is upregulated in inflamed intestinal tissues. Its activation has been linked to the IL-6/STAT3 signaling axis , leading to tight junction disruption and epithelial barrier failure.[1] By blocking this receptor with this compound, researchers can preserve mucosal integrity and reduce pro-inflammatory cytokine release.

This guide provides a self-validating workflow for preparing this compound, administering it in a DSS-induced colitis model, and quantifying the therapeutic endpoints.

Compound Profile & Handling

This compound requires specific handling to maintain stability and biological activity in vivo.

PropertySpecification
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Weight 474.66 g/mol
Target P2Y13 Receptor (pIC50 = 5.[2]97)
Selectivity >20-fold selective over P2Y1 and P2Y12
Solubility Water: ~33 mg/mL (70 mM); DMSO: Soluble
Appearance Dark Orange/Red Solid
Storage -20°C, Desiccated, Protect from light
Preparation of Injectable Solution

Unlike many hydrophobic small molecules, this compound has favorable water solubility.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock Preparation: Dissolve this compound directly in PBS to achieve a stock concentration of 1 mg/mL . Vortex gently.

  • Filtration: Sterilize using a 0.22 µm syringe filter (PES or PVDF membrane).

  • Stability: Prepare fresh daily. Do not store aqueous solution >24 hours.

Mechanistic Rationale

The therapeutic hypothesis relies on interrupting the ADP-P2Y13-IL-6 feed-forward loop. In the inflamed gut, necrotic cells release high levels of ADP. This ADP activates P2Y13 on epithelial cells, triggering IL-6 release and STAT3 phosphorylation, which degrades tight junction proteins (ZO-1, Occludin).

P2Y13_Mechanism ADP Extracellular ADP (Tissue Damage Signal) P2Y13 P2Y13 Receptor (Epithelial Surface) ADP->P2Y13 Activates IL6 IL-6 Secretion P2Y13->IL6 Signaling Cascade MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks STAT3 STAT3 Phosphorylation (p-STAT3) IL6->STAT3 Autocrine/Paracrine Barrier Tight Junction Disruption (ZO-1 degradation) STAT3->Barrier Downregulates Colitis Exacerbated Colitis (Mucosal Damage) Barrier->Colitis Leads to

Figure 1: Mechanism of Action. This compound intercepts the inflammatory cascade by blocking P2Y13-mediated IL-6 secretion and subsequent barrier loss.

Experimental Protocol: DSS-Induced Colitis

This protocol uses Dextran Sulfate Sodium (DSS) to induce acute colitis, mimicking human Ulcerative Colitis (UC).

A. Experimental Design & Groups

Species: C57BL/6 mice (Male, 8-10 weeks old). Group Size: n=8-10 per group (Required for statistical power due to DSS variability).

GroupInductionTreatment (Daily i.p.)Purpose
1. Naïve Control WaterVehicle (PBS)Baseline health reference.
2. DSS Vehicle 2.5% DSSVehicle (PBS)Disease control (Maximal damage).
3. This compound Low 2.5% DSSThis compound (3 mg/kg)Dose-response assessment.
4. This compound High 2.5% DSSThis compound (10 mg/kg)Efficacy assessment.
5. Positive Control 2.5% DSSSulfasalazine (50 mg/kg oral)Validation of model sensitivity.
B. Workflow Timeline

Workflow cluster_0 Acclimatization cluster_1 Induction Phase cluster_2 Termination DayMinus7 Day -7 to 0 Standard Diet Water Ad Libitum Day0 Day 0 Start 2.5% DSS Start this compound (i.p.) DayMinus7->Day0 Day1_6 Day 1-6 Daily Monitoring (DAI) Daily Dosing Day0->Day1_6 Day7 Day 7 Switch to Regular Water (Recovery Phase - Optional) Day1_6->Day7 Day8 Day 8-10 Sacrifice Sample Collection Day7->Day8

Figure 2: Experimental Timeline. Co-treatment (Preventative) model shown. For therapeutic models, start this compound on Day 3.

C. Step-by-Step Procedure
Phase 1: Reagent Preparation
  • DSS Solution: Prepare 2.5% (w/v) DSS (MW 36,000–50,000 Da) in autoclaved drinking water. Crucial: Replace DSS solution every 2 days to prevent microbial growth and degradation.

  • This compound Dosing Solution: Dilute stock to 1 mg/mL in PBS.

    • Calculation: For a 25g mouse receiving 10 mg/kg, the dose is 0.25 mg.

    • Volume: Inject 0.25 mL (250 µL) per mouse.

Phase 2: Induction & Treatment[3]
  • Day 0: Weigh all mice. Replace standard water bottles with DSS bottles for Groups 2-5.

  • Administration: Administer this compound (i.p.) or Vehicle daily at the same time (e.g., 09:00 AM).

    • Technique: Restrain mouse, tilt head down, inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Monitoring: Record weight and Disease Activity Index (DAI) daily.

Phase 3: Disease Activity Index (DAI) Scoring

Score each mouse daily based on the sum of three parameters (Score 0-4 scale):

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative (Hemoccult)
1 1-5%Soft--
2 5-10%LoosePositive (Hemoccult)
3 10-15%--Visible traces
4 >15%Diarrhea (Liquid)Gross bleeding
Phase 4: Termination & Tissue Collection
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation.

  • Gross Pathology: Carefully excise the colon from cecum to anus. Measure colon length (cm). Note: Colon shortening is the primary macroscopic marker of colitis severity.

  • Histology: Fix distal colon segments (1 cm) in 10% neutral buffered formalin. Embed in paraffin, section, and stain with H&E.

  • Biochemistry: Snap freeze proximal colon segments for RNA/Protein analysis (Target: IL-6, p-STAT3).

Data Analysis & Validation Criteria

To ensure the experiment is valid, the following criteria must be met before assessing the efficacy of this compound:

  • Vehicle Control Validation: The "DSS + Vehicle" group must show significant weight loss (>15%) and colon shortening (<6 cm) compared to Naïve controls.

  • Positive Control Validation: Sulfasalazine treated mice must show statistically significant attenuation of DAI compared to DSS Vehicle.

Expected Results with this compound:

  • DAI: Reduction in score (preservation of stool consistency).

  • Colon Length: Significant protection against shortening (e.g., >7 cm vs 5 cm in vehicle).

  • Histology: Reduced epithelial erosion and lower infiltration of neutrophils/macrophages.

  • Molecular: Reduced p-STAT3 levels in colonic homogenates.

Troubleshooting & Optimization

  • Issue: High Mortality in DSS Group.

    • Cause: DSS potency varies by batch.

    • Solution: Perform a pilot study to titrate DSS concentration (range 1.5% - 3.0%) before the main drug study.

  • Issue: this compound Precipitation.

    • Cause: High salt concentration or freezing of aqueous stock.

    • Solution: Although water soluble, ensure the solution is at room temperature before injection. If using high concentrations (>5 mg/mL), add 5% DMSO.

  • Issue: Variability in Colon Length.

    • Cause: Stretching during measurement.[4]

    • Solution: Hang the colon vertically with a small weight or lay it flat on a ruler without tension. Photograph for digital measurement.

References

  • Xiao, W., et al. (2022). P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway.[1] Frontiers in Pharmacology. Retrieved from [Link]

  • University of British Columbia. (2012). Standard Operating Procedure: Intraperitoneal Injection in Mice.[4][5] Retrieved from [Link]

  • Zhang, Y., et al. (2020). Activation of P2Y1R impedes intestinal mucosa repair during colitis.[6] Mucosal Immunology. Retrieved from [Link]

Sources

Evaluating MRS 2211 in High-Fat Diet-Induced Metabolic Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the P2Y13 Receptor in the Context of Metabolic Disease

The escalating global prevalence of obesity and its associated metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, necessitates the exploration of novel therapeutic targets. The P2Y13 receptor, a G protein-coupled receptor activated by extracellular ADP, has emerged as a compelling candidate in metabolic regulation.[1] Preclinical studies have implicated the P2Y13 receptor in various metabolic processes, and its modulation presents a promising avenue for therapeutic intervention.

This document provides a comprehensive guide for evaluating the therapeutic potential of MRS 2211, a selective P2Y13 receptor antagonist, in a high-fat diet (HFD)-induced mouse model of metabolic dysfunction.[2] We will delve into the scientific rationale, provide detailed, field-proven protocols for in vivo studies, and offer insights into data interpretation.

Scientific Rationale: Why Target the P2Y13 Receptor with this compound in HFD Models?

High-fat diet feeding in rodents is a well-established model that recapitulates many of the key features of human metabolic syndrome, including weight gain, insulin resistance, and dyslipidemia. The P2Y13 receptor is expressed in metabolically active tissues, and its involvement in metabolic homeostasis is an area of active investigation. Studies using P2Y13 receptor knockout mice have demonstrated a significant improvement in metabolic outcomes when these animals are challenged with a high-fat diet, suggesting that antagonism of this receptor could be metabolically beneficial.[3]

This compound is a potent and selective antagonist of the P2Y13 receptor, making it an invaluable tool to pharmacologically probe the role of this receptor in HFD-induced metabolic dysregulation. By administering this compound to HFD-fed mice, researchers can assess its ability to prevent or reverse the deleterious metabolic consequences of excessive dietary fat intake.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for evaluating this compound in a high-fat diet model is depicted below. This workflow is designed to be a self-validating system, with integrated control groups and multiple metabolic endpoints to provide a comprehensive assessment of the compound's efficacy.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_monitoring Phase 3: In-Life Monitoring cluster_analysis Phase 4: Terminal Analysis acclimatization Acclimatization (1 week) diet_start Initiate High-Fat Diet (HFD) vs. Control Diet (CD) acclimatization->diet_start treatment_start Begin this compound Treatment (e.g., daily i.p. injection) diet_start->treatment_start cd_control Control Diet Group (CD + Vehicle) diet_start->cd_control vehicle_control Vehicle Control Group (HFD + Vehicle) treatment_start->vehicle_control mrs2211_treatment This compound Treatment Group (HFD + this compound) treatment_start->mrs2211_treatment bw_monitoring Weekly Body Weight & Food Intake treatment_start->bw_monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) bw_monitoring->metabolic_tests terminal_collection Terminal Blood & Tissue Collection metabolic_tests->terminal_collection lipid_analysis Serum Lipid Profile terminal_collection->lipid_analysis histology Liver & Adipose Histology terminal_collection->histology gene_expression Gene Expression Analysis terminal_collection->gene_expression P2Y13_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Antagonizes Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Metabolic Effects cAMP->Downstream

Figure 2: P2Y13 Receptor Signaling. A simplified diagram illustrating the canonical Gi-coupled signaling pathway of the P2Y13 receptor and the antagonistic action of this compound.

Detailed Protocols

Protocol 1: High-Fat Diet-Induced Obesity Model

Objective: To induce a metabolic syndrome phenotype in mice that mimics human obesity and associated pathologies.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (CD)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Animal caging with enrichment

  • Animal scale

Procedure:

  • Acclimatization: Upon arrival, house mice in groups of 4-5 per cage and allow them to acclimate to the facility for at least one week with free access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Dietary Intervention:

    • Control Group: Continue to feed mice with the standard chow diet ad libitum.

    • HFD Group: Provide mice with the high-fat diet ad libitum.

  • Monitoring:

    • Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks).

    • Observe the general health of the animals daily.

Causality Behind Experimental Choices:

  • Mouse Strain: C57BL/6J mice are widely used for diet-induced obesity studies as they are susceptible to developing obesity, insulin resistance, and other metabolic abnormalities on a high-fat diet.

  • Diet Composition: A diet with 60% of calories derived from fat is a robust and commonly used formulation to induce a significant and reproducible obese phenotype.

Protocol 2: In Vivo Administration of this compound

Objective: To chronically treat HFD-fed mice with this compound to evaluate its effects on metabolic parameters.

Materials:

  • This compound sodium hydrate

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. A starting dose of 1-5 mg/kg body weight can be considered, based on previous in vivo studies with this compound in other models. [4]The final injection volume should be approximately 100-200 µL.

    • Prepare a fresh solution daily.

  • Dosing Regimen:

    • Begin treatment after a predetermined period of HFD feeding (e.g., 4-8 weeks), or concurrently with the initiation of the HFD for a preventative study design.

    • Administer this compound or vehicle (sterile saline) via intraperitoneal (i.p.) injection once daily.

  • Injection Technique:

    • Gently restrain the mouse.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Slowly inject the solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Causality Behind Experimental Choices:

  • Route of Administration: Intraperitoneal injection is a common and effective route for systemic drug delivery in preclinical mouse studies, ensuring rapid absorption and distribution.

  • Dosage: The suggested starting dose is an estimation based on its use in other in vivo models. Dose-response studies may be necessary to determine the optimal therapeutic dose for metabolic effects.

Protocol 3: Metabolic Phenotyping

A. Glucose Tolerance Test (GTT)

Objective: To assess the ability of the mice to clear a glucose load from the bloodstream, a measure of glucose homeostasis.

Materials:

  • Glucose (D-glucose)

  • Sterile saline

  • Glucometer and test strips

  • Lancets or tail-snip scissors

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small tail snip or prick.

  • Glucose Administration: Administer a 2 g/kg body weight solution of glucose in sterile saline via oral gavage or i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

B. Insulin Tolerance Test (ITT)

Objective: To evaluate the systemic response to insulin, a measure of insulin sensitivity.

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Glucometer and test strips

  • Lancets or tail-snip scissors

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0).

  • Insulin Administration: Administer insulin at a dose of 0.75 U/kg body weight via i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin administration.

Protocol 4: Terminal Blood and Tissue Collection and Analysis

Objective: To collect samples for the analysis of circulating lipids and for histological and molecular examination of key metabolic tissues.

Procedure:

  • Fasting: Fast mice overnight.

  • Anesthesia and Blood Collection: Anesthetize the mice and collect blood via cardiac puncture.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C.

  • Tissue Harvesting: Perfuse the mice with saline and then harvest liver and adipose tissue.

  • Sample Processing:

    • Histology: Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for lipid accumulation).

    • Molecular Analysis: Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for subsequent RNA or protein extraction.

Protocol 5: Serum Lipid Profile Analysis

Objective: To quantify the levels of key lipids in the circulation.

Procedure:

  • Thaw the serum samples on ice.

  • Use commercially available enzymatic assay kits to measure the concentrations of:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein (HDL) cholesterol

    • Low-Density Lipoprotein (LDL) cholesterol

  • Follow the manufacturer's instructions for each assay.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Example Metabolic Parameters

ParameterControl Diet (CD) + VehicleHigh-Fat Diet (HFD) + VehicleHigh-Fat Diet (HFD) + this compound
Body Weight (g) 25 ± 245 ± 438 ± 3
Fasting Blood Glucose (mg/dL) 90 ± 10150 ± 15110 ± 12
GTT AUC (mg/dLmin) 15000 ± 100030000 ± 250022000 ± 2000
ITT AUC (% baseline) 5000 ± 5008000 ± 7006000 ± 600*

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference compared to the HFD + Vehicle group (p < 0.05). AUC = Area Under the Curve.

Table 2: Example Serum Lipid Profile

ParameterControl Diet (CD) + VehicleHigh-Fat Diet (HFD) + VehicleHigh-Fat Diet (HFD) + this compound
Total Cholesterol (mg/dL) 80 ± 10180 ± 20130 ± 15
Triglycerides (mg/dL) 70 ± 8150 ± 18100 ± 12
HDL Cholesterol (mg/dL) 50 ± 540 ± 645 ± 5
LDL Cholesterol (mg/dL) 20 ± 3120 ± 1570 ± 10*

Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference compared to the HFD + Vehicle group (p < 0.05).

Expected Outcomes: Treatment with this compound in HFD-fed mice is hypothesized to:

  • Attenuate HFD-induced weight gain.

  • Improve glucose tolerance and insulin sensitivity.

  • Lead to a more favorable serum lipid profile, with reductions in total cholesterol, triglycerides, and LDL cholesterol.

  • Reduce hepatic steatosis and adipocyte hypertrophy as observed by histology.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of the P2Y13 receptor antagonist, this compound, in the context of high-fat diet-induced metabolic dysfunction. The successful demonstration of efficacy in this model would provide a strong rationale for further investigation of P2Y13 antagonism as a novel therapeutic strategy for obesity and related metabolic disorders. Future studies could explore the underlying molecular mechanisms of this compound's action in different metabolic tissues and evaluate its long-term safety and efficacy.

References

  • Werder, R. B., Ullah, M. A., Rahman, M. M., Simpson, J., Lynch, J. P., Collinson, N., ... & Phipps, S. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Mucosal Immunology, 15(3), 523-534. [Link]

  • Kim, D. W., Lee, J. H., Kim, M. J., Kim, H. S., Lee, J. H., Kim, J. S., ... & Lee, S. J. (2025). Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats. Drug Design, Development and Therapy, 19, 1-12. [Link]

  • National Heart, Lung, and Blood Institute. (2020). 2020 Focused Updates to the Asthma Management Guidelines: Clinician's Guide. [Link]

  • Salas, M., Tresserras, G., Bustamante, R., & Puig, M. M. (2014). Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose-response curves in mice. Journal of pharmacological and toxicological methods, 70(1), 66–73. [Link]

  • de Oliveira, C. B., de Souza, A. C., Ferreira, T. H. C., de Almeida, A. A. C., & de Lima, M. C. (2019). Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. Open Access Text, 2(1), 1-8. [Link]

  • Dudley, M. N., Marchillo, K., & Ambrose, P. G. (2003). Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor. Antimicrobial agents and chemotherapy, 47(1), 77–83. [Link]

  • Zhang, Q., Li, Y., & Wang, G. (2007). Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma. Yao xue xue bao = Acta pharmaceutica Sinica, 42(10), 1076–1081. [Link]

  • Gerevich, Z., & Illes, P. (2018). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Frontiers in pharmacology, 9, 1242. [Link]

  • Wang, Y., Li, M., Zhang, Y., Li, Y., & Wang, Y. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. Drug design, development and therapy, 18, 143–153. [Link]

  • Liu, J., Zhang, Y., Li, Y., Wang, Y., & Li, M. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1346332. [Link]

  • Jacobson, K. A., Paoletta, S., & Tosh, D. K. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of medicinal chemistry. [Link]

  • Ito, R., Maruoka, S., Kuroda, M., & Abe, R. (2018). A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis. Journal of immunology (Baltimore, Md. : 1950), 201(9), 2541–2552. [Link]

  • Kaya, D., Çelik, M., Yücel, A., & Koçak, E. (2025). Effects of intraperitoneal magnesium sulfate on perioperative inflammatory response in rats with pneumoperitoneum. BMC anesthesiology, 25(1), 3139. [Link]

  • Chen, X., Li, W., Wang, X., Liang, X., & Ma, Z. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules (Basel, Switzerland), 23(10), 2533. [Link]

  • Weaver, J. B., Ku, K., & Kuehl, P. J. (2017). Identifying in vivo inflammation using magnetic nanoparticle spectra. Medical physics, 44(10), 5147–5154. [Link]

  • Marteau, F., Le Poul, E., Communi, D., Communi, D., Labouret, C., Savi, P., Boeynaems, J. M., & Gonzalez, N. S. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular pharmacology, 64(1), 104–112. [Link]

  • Braundmeier, A. G., Demarco, R. S., Johnson, M. H., van Driel, D. M., & Nowak, R. A. (2012). Intraperitoneal inflammation decreases endometriosis in a mouse model. Reproductive biology and endocrinology : RB&E, 10, 76. [Link]

  • Nair, A. B., & Jacob, S. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-102. [Link]

  • Duparc, T., Gore, E., Combes, G., Beuzelin, D., Pires Da Silva, J., Bouguetoch, V., ... & Martinez, L. O. (2023). P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease. JCI insight, 8(15), e165671. [Link]

Sources

Troubleshooting & Optimization

optimizing MRS 2211 pre-incubation times for antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Overview: MRS 2211 & P2Y13 Receptor Dynamics

This compound is a selective, competitive antagonist for the P2Y13 receptor , a G-protein coupled receptor (GPCR) primarily coupled to the


  family. It displays >20-fold selectivity over P2Y1 and P2Y12 receptors.[1][2][3]

In functional assays (e.g., Calcium flux, cAMP inhibition), the "pre-incubation time"—the duration the antagonist is in contact with the receptor before agonist addition—is the single most critical variable for accurate potency estimation. Insufficient time leads to non-equilibrium conditions , resulting in underestimated


 values and "false negative" inhibition data.

Part 1: Frequently Asked Questions (Technical)

Q1: What is the "Golden Window" for this compound pre-incubation?

A: For most mammalian cell lines (e.g., CHO-K1, HEK293) expressing P2Y13, the standard equilibration window is 15 to 30 minutes at 37°C.

The Scientific Logic: this compound is a competitive antagonist.[1][2][3] It competes with the agonist (e.g., ADP or 2-MeSADP) for the orthosteric binding site.

  • Kinetic Lag: Small molecule antagonists require time to diffuse through the unstirred water layer surrounding the cell and undergo the conformational selection process to bind the receptor.

  • Why not longer? Extended pre-incubation (>60 mins) is generally unnecessary for this compound due to its chemical stability, but prolonged exposure in metabolic assays can lead to receptor internalization or desensitization if the receptor displays constitutive activity (though less common for P2Y13 than others).

Q2: I see no inhibition even at high concentrations. Is my pre-incubation too short?

A: If you observe zero inhibition, the issue is rarely just pre-incubation time. It is likely a System Mismatch .

  • Check Agonist Concentration: Are you using a saturating concentration of agonist (e.g.,

    
    )? A competitive antagonist like this compound can be completely outcompeted by high agonist levels. Action:  Lower agonist concentration to its 
    
    
    
    .
  • Check Receptor Coupling: P2Y13 signals via

    
    . If you are measuring Calcium (
    
    
    
    pathway), the signal might be driven by promiscuous coupling or
    
    
    subunits. Ensure your assay readout aligns with the pathway (see Diagram 1).
Q3: How do I distinguish between "Slow Binding" and "Degradation"?

A: Perform a Time-Shift Assay .

  • Incubate this compound for 10, 30, and 60 minutes.

  • Scenario A (Slow Binding): Inhibition potency (

    
    ) increases (value gets lower) as time progresses, then plateaus.
    
  • Scenario B (Degradation/Precipitation): Inhibition potency decreases (value gets higher) at longer times. Note: this compound is chemically stable at RT for short durations, so this usually indicates precipitation in assay buffer due to low solubility.

Part 2: Visualizing the Mechanism

Diagram 1: P2Y13 Signaling & this compound Intervention

This diagram illustrates the specific blockade point of this compound within the


 signaling cascade.

P2Y13_Signaling ADP ADP / 2-MeSADP (Agonist) P2Y13 P2Y13 Receptor (GPCR) ADP->P2Y13 Activates MRS This compound (Antagonist) MRS->P2Y13 Blocks (Competitive) Gio Gi/o Protein P2Y13->Gio Couples AC Adenylate Cyclase Gio->AC Inhibits Ca Intracellular Ca2+ (via Gbg/PLC) Gio->Ca Modulates cAMP cAMP Production AC->cAMP Reduces

Caption: this compound competitively binds P2Y13, preventing Gi/o coupling and subsequent cAMP modulation.

Part 3: Optimization Protocol (Schild-Based Approach)

To scientifically validate the optimal pre-incubation time for your specific cell line, follow this "Self-Validating" protocol.

Materials
  • Agonist: 2-MeSADP (preferred over ADP due to stability).

  • Antagonist: this compound (Stock: 10 mM in water or DMSO).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Avoid high serum during incubation to prevent protein binding.

Step-by-Step Methodology
  • Determine Agonist

    
    : 
    
    • Run a full dose-response curve for 2-MeSADP.

    • Calculate the concentration producing 80% of max response (

      
      ). This is your challenge concentration.
      
  • Prepare Antagonist Plates (The Variable Time Block):

    • Prepare 4 identical plates with cells.

    • Add this compound (

      
       down to 
      
      
      
      ) to the plates at staggered times:
      • Plate A: T-minus 60 mins.

      • Plate B: T-minus 30 mins.

      • Plate C: T-minus 15 mins.

      • Plate D: T-minus 5 mins.

  • Agonist Challenge:

    • At T=0, add the fixed

      
       concentration of 2-MeSADP to all wells simultaneously.
      
  • Readout & Analysis:

    • Measure response (Calcium flux or cAMP).

    • Plot % Inhibition vs. Log[this compound].

    • Success Criteria: The optimal time is the shortest incubation where the

      
       curve no longer shifts to the left.
      
Diagram 2: Optimization Workflow

Optimization_Flow cluster_times Pre-Incubation Variables Start Start Protocol DetEC80 Determine Agonist EC80 Start->DetEC80 Stagger Staggered This compound Addition DetEC80->Stagger T60 60 min Stagger->T60 T30 30 min Stagger->T30 T15 15 min Stagger->T15 Inject Inject Agonist (Fixed EC80) T60->Inject T30->Inject T15->Inject Analyze Compare IC50 Curves Inject->Analyze

Caption: Workflow to empirically determine the equilibration time required for stable IC50 values.

Part 4: Data Summary & Troubleshooting Matrix

This compound Key Parameters
ParameterValue / Note
Target P2Y13 Receptor (Human/Rat/Mouse)
Mechanism Competitive Antagonist

~5.97 (approx.[1][2]

) [1][2]
Selectivity >20-fold vs P2Y1, P2Y12 [2]
Solubility Water (33 mg/mL), DMSO (limited)
Stock Storage -20°C (desiccated)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Inconsistent IC50 Non-equilibrium conditionsIncrease pre-incubation to 30 mins.
Low Potency Agonist concentration too highUse Agonist

, not Max.
Precipitation High concentration in cold bufferWarm buffer to 37°C; Sonicate stock.
Signal Drift Receptor DesensitizationEnsure cells are not exposed to ambient ADP (released from cell lysis) during prep. Add Apyrase if necessary.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Retrieved from [Link]

  • von Kügelgen, I. (2006). Pharmacological profiles of cloned mammalian P2Y-receptor subtypes. Pharmacology & Therapeutics, 110(3), 415-432. Retrieved from [Link]

Sources

Technical Support Center: MRS 2211 Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MRS 2211. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and handling of this compound, a selective P2Y13 receptor antagonist. Our goal is to ensure the integrity of your experiments through proper management of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the optimal storage conditions for this compound solid and in-solution?

Answer: The stability of this compound is critically dependent on temperature and whether it is in a solid (lyophilized) state or in solution. Storing the compound under suboptimal conditions can lead to degradation, resulting in decreased potency and inconsistent experimental outcomes.

For the lyophilized solid, long-term storage at -20°C under desiccated conditions and protected from light is strongly recommended.[1][2] Several suppliers ship the product at room temperature, which indicates short-term stability; however, for maintaining long-term integrity, immediate storage at -20°C upon receipt is best practice.

For stock solutions, the recommended storage temperature is also -20°C or -80°C . Stability in solution is more limited and varies by solvent and storage duration.

Data Summary: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized) -20°C≥ 4 years (if properly stored)Desiccate to protect from moisture. Protect from light.
Stock Solution -20°C1 to 3 months[2][3]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
Stock Solution -80°CUp to 6 months[3]Preferred for longer-term storage of solutions. Aliquot.
Question 2: My this compound solution has been at room temperature for a few hours/days. Is it still viable?

Answer: While specific kinetic data for room temperature degradation of this compound is not extensively published, the general guidance from suppliers shipping at ambient temperature suggests that the compound has a reasonable degree of short-term stability. However, leaving solutions at room temperature for extended periods is strongly discouraged.

Causality: The increased thermal energy at room temperature can accelerate hydrolysis or oxidation of sensitive functional groups on the molecule. The rate of degradation generally increases with temperature.[4] For reproducible and reliable results, it is critical to minimize the time that this compound solutions are kept at room temperature. If a solution has been left out, its potency may be compromised. We recommend preparing a fresh stock solution from lyophilized powder stored under ideal conditions.

Question 3: I'm observing lower than expected antagonist activity in my assay. Could storage be the issue?

Answer: Yes, improper storage is a primary suspect for loss of compound activity. If you are experiencing diminished or inconsistent results, a systematic review of your storage and handling protocol is the first troubleshooting step.

Troubleshooting Checklist:

  • Verify Storage Temperature: Confirm that both the solid compound and your stock solutions have been consistently stored at -20°C or -80°C.

  • Check for Moisture: The solid compound is hygroscopic. Ensure it has been stored in a desiccator or with desiccant packs to prevent moisture contamination, which can lead to hydrolysis.[3]

  • Evaluate Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. This is why aliquoting into single-use volumes is a critical step.

  • Assess Solvent Quality: Ensure the solvent used to prepare the stock solution (e.g., water, DMSO) is of high purity and free of contaminants that could react with this compound.

  • Consider Age of Stock Solution: Stock solutions have a finite lifespan. If your solution is older than the recommended storage period (e.g., >1 month at -20°C), it is advisable to prepare a fresh stock.[2][3]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the validated procedure for reconstituting lyophilized this compound to create a stable, usable stock solution.

Materials:

  • This compound solid (stored at -20°C, desiccated)

  • High-purity solvent (e.g., sterile, nuclease-free water or anhydrous DMSO)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated precision pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which is a primary cause of degradation.

  • Solvent Addition: Based on the certificate of analysis for your specific lot, calculate the volume of solvent needed to achieve your desired stock concentration (e.g., 10 mM). This compound is soluble in water up to 70 mM.[1][5]

  • Reconstitution: Carefully add the calculated volume of solvent to the vial. Cap tightly and vortex gently until the solid is completely dissolved. The solution should be clear. For aqueous solutions, ultrasonic agitation may be necessary.[3]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. The volume per aliquot should be appropriate for a single experiment to avoid partial use and subsequent refreezing.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C for up to 1-3 months or at -80°C for up to 6 months.[2][3]

Workflow Diagram: this compound Handling and Storage

The following diagram illustrates the critical workflow for maintaining the stability and integrity of this compound from receipt to experimental use.

MRS2211_Workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_exp_storage Working Stock Storage cluster_use Experimental Use Receipt Receive Compound StoreSolid Store Solid at -20°C (Desiccated, Dark) Receipt->StoreSolid Immediate Action Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate For Use Reconstitute Reconstitute in High-Purity Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot StoreStock Store Aliquots at -20°C or -80°C Aliquot->StoreStock Thaw Thaw Single Aliquot StoreStock->Thaw For Use Dilute Prepare Working Dilution Thaw->Dilute Experiment Use in Assay Dilute->Experiment Discard Discard Unused Dilution Experiment->Discard P2Y13_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y13 P2Y13 Receptor Gi Gαi Protein P2Y13->Gi Couples MAPK MAPK Pathway P2Y13->MAPK Activates PI3K PI3K/Akt Pathway P2Y13->PI3K Activates ADP ADP (Agonist) ADP->P2Y13 Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Sources

Validation & Comparative

Illuminating Specificity: A Comparative Guide to MRS 2211 Validation Using P2Y13 Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, the certainty of a tool compound's specificity is the bedrock of reliable and translatable findings. This guide provides an in-depth technical analysis of MRS 2211, a selective antagonist of the P2Y13 receptor. We will explore the definitive method for confirming its on-target activity using P2Y13 knockout (KO) mouse models, present comparative data with alternative pharmacological agents, and detail the experimental protocols necessary for rigorous validation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound with the highest degree of scientific integrity.

The P2Y13 Receptor: A Therapeutic Target Demanding Specific Interrogation

The P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical regulator of diverse physiological processes. Its established role in HDL metabolism has positioned it as a promising target for therapies aimed at mitigating cardiovascular disease. Furthermore, emerging evidence implicates P2Y13 in modulating inflammatory responses, including in the context of asthma.[1][2] The development of selective antagonists is therefore of paramount importance for dissecting its function and exploring its therapeutic potential.

This compound has been characterized as a competitive and highly selective antagonist of the P2Y13 receptor, exhibiting over 20-fold selectivity against the related P2Y1 and P2Y12 receptors.[1][3] However, to move beyond in vitro characterization and confidently attribute in vivo effects to P2Y13 antagonism, genetic validation through the use of knockout mice is the undisputed gold standard.

The Litmus Test: Confirming this compound Specificity with P2Y13 Knockout Mice

The fundamental principle of using knockout mice to validate drug specificity is elegantly simple: a drug that specifically targets a particular receptor will exert its effects in wild-type (WT) animals but will have no, or a significantly blunted, effect in animals where the gene for that receptor has been deleted (knockout). This approach provides a definitive biological control, ensuring that the observed phenotype is a direct consequence of the drug's interaction with its intended target.

Experimental Workflow for In Vivo Specificity Confirmation

The following workflow outlines the key steps for validating the specificity of this compound using P2Y13 knockout mice.

ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP HDL_Metabolism Modulation of HDL Metabolism cAMP->HDL_Metabolism

Caption: Simplified signaling pathway of the P2Y13 receptor and the inhibitory action of this compound.

Conclusion: Upholding Scientific Rigor through Genetic Validation

The use of knockout mice provides an unequivocal method for confirming the in vivo specificity of pharmacological agents like this compound. By demonstrating a lack of effect in P2Y13 knockout animals, researchers can confidently attribute the observed biological responses in wild-type animals to the specific antagonism of the P2Y13 receptor. This rigorous, self-validating approach is fundamental to producing high-quality, reproducible data and is an indispensable component of modern pharmacological research and drug development.

References

  • Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. PubMed Central. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. [Link]

  • Agonists and antagonists for P2 receptors. PubMed Central. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. [Link]

  • Intraperitoneal Injection of Neonatal Mice. PubMed Central. [Link]

  • Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

  • Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • Development of selective agonists and antagonists of P2Y receptors. PubMed Central. [Link]

  • Pharmacological characterization of the human P2Y13 receptor. PubMed. [Link]

  • Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome. PubMed Central. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Cangrelor. StatPearls - NCBI Bookshelf. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Semantic Scholar. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. MDPI. [Link]

  • Navigating P2Y12 inhibition in the labyrinth of cardio-oncology care: cangrelor bridging in patients with cancer. Frontiers. [Link]

  • Efficacy and safety of cangrelor for patients with coronary artery disease: a meta-analysis of four randomized trials. NIH. [Link]

Sources

A Comparative Guide to P2 Receptor Antagonism: MRS 2211 vs. Suramin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of purinergic signaling, the choice of a pharmacological tool can be the difference between a breakthrough discovery and a confounding result. The P2 receptor family, activated by extracellular nucleotides like ATP and ADP, plays a crucial role in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. Consequently, the selection of an appropriate antagonist is a critical experimental decision. This guide provides a comprehensive comparison of two commonly used but fundamentally different P2 receptor antagonists: the relatively selective MRS 2211 and the notoriously broad-spectrum suramin.

Introduction to P2 Receptor Antagonism

The P2 receptor family is comprised of two main classes: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors). With seven P2X and eight P2Y subtypes identified in humans, the purinergic signaling landscape is complex. Antagonists are indispensable tools for dissecting the roles of these individual receptor subtypes in cellular and systemic functions. An ideal antagonist offers high potency and selectivity for a specific receptor subtype, thereby minimizing off-target effects that can complicate data interpretation. However, in practice, many available compounds exhibit varying degrees of selectivity and may interact with multiple targets. This guide will explore the nuances of two such compounds, this compound and suramin, to aid researchers in making informed decisions for their experimental designs.

This compound: A Selective P2Y13 Receptor Antagonist

This compound is a competitive antagonist with a notable preference for the P2Y13 receptor.[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of the P2Y13 receptor in various physiological processes.

Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at the P2Y13 receptor, meaning it binds to the same site as the endogenous agonist (ADP) but does not activate the receptor, thereby blocking agonist-induced signaling. Its selectivity profile is a key feature. This compound displays a pIC50 value of approximately 5.97 and a pKi of 6.0 for the P2Y13 receptor.[1][4] Importantly, it exhibits over 20-fold selectivity for P2Y13 compared to the closely related P2Y1 and P2Y12 receptors.[1][2][3]

However, it is crucial to note that this selectivity is concentration-dependent. At higher concentrations, this compound can lose its specificity and may also antagonize P2Y1 and P2Y12 receptors. This underscores the importance of careful dose-response studies in any experimental setup.

The P2Y13 receptor is a Gi-coupled receptor, and its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can prevent these downstream signaling events.

P2Y13_Signaling cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Regulates experimental_workflow cluster_assays Experimental Assays cluster_binding Binding Assays cluster_functional Functional Assays radioligand Radioligand Binding Assay (Determine Ki) selectivity Selectivity Profiling (Screen against a panel of P2 receptors) radioligand->selectivity calcium Calcium Imaging (Measure IC50) schild Schild Analysis (Determine pA2 and mechanism) calcium->schild schild->selectivity start Select Antagonist (this compound or Suramin) start->radioligand start->calcium off_target Off-Target Validation (Test against known non-P2 targets) selectivity->off_target conclusion Conclude on Antagonist Profile (Potency, Selectivity, Mechanism) off_target->conclusion

Sources

Benchmarking MRS 2211: Validation of P2Y13 Antagonism via ERK Phosphorylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In purinergic signaling research, distinguishing the P2Y13 receptor from its closely related family members—P2Y1 and P2Y12—is a notorious kinetic challenge. All three receptors share a high affinity for ADP and the stable analog 2-MeSADP. Consequently, observing agonist-induced calcium flux or ERK phosphorylation is insufficient to claim P2Y13 activity unless P2Y1 and P2Y12 are rigorously excluded.

MRS 2211 (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt) serves as the primary chemical probe for isolating P2Y13 function. However, its utility is defined by a narrow window of selectivity. This guide outlines the validation of this compound activity using ERK1/2 phosphorylation (pERK) as a robust, Gi-coupled readout, benchmarking it against alternative antagonists and genetic controls.

Mechanistic Grounding: The P2Y13-ERK Axis

Unlike P2Y1 (Gq-coupled), P2Y13 is primarily Gi/o-coupled. While both pathways can activate ERK, the upstream cascades differ. P2Y13 activation by ADP triggers the release of G


 subunits, which recruit PI3K and Src family kinases, ultimately phosphorylating MEK and then ERK1/2.

This compound acts as a competitive antagonist.[1][2][3][4] By occupying the orthosteric site, it prevents the conformational change required for G-protein dissociation, thereby silencing the kinase cascade.

Diagram 1: P2Y13 Signaling & Antagonist Intervention

P2Y13_Signaling ADP Agonist (ADP/2-MeSADP) Rec P2Y13 Receptor ADP->Rec Activates MRS This compound (Antagonist) MRS->Rec Blocks Gi Gi Protein (Dissociation) Rec->Gi Couples PI3K PI3K / Src Gi->PI3K Gβγ subunit Ras Ras-GTP PI3K->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Readout) ERK->pERK Phosphorylation

Caption: The P2Y13-mediated kinase cascade. This compound competitively inhibits receptor activation, preventing the downstream phosphorylation of ERK1/2.

Comparative Analysis: this compound vs. Alternatives

To validate P2Y13 activity, one must prove that the observed signal is not P2Y1 or P2Y12. The table below compares this compound with necessary exclusion tools.

Table 1: Purinergic Antagonist Profile & Selectivity

CompoundPrimary TargetMechanismpIC50 / KdSelectivity ProfileExperimental Role
This compound P2Y13 Competitive Antagonist~6.0 (1 µM)>20-fold vs P2Y1/P2Y12The Probe. Confirms P2Y13 contribution.
MRS 2179 P2Y1Competitive Antagonist~7.0 (100 nM)Highly selective for P2Y1Negative Control. Rules out Gq-mediated ERK signals.
Ticagrelor P2Y12Allosteric Antagonist~9.0 (nM range)Highly selective for P2Y12Negative Control. Rules out P2Y12 (co-expressed on platelets/glia).
Suramin Non-selectiveBroad P2 blockerLow (µM-mM)Poor (Hits P2Y & P2X)Avoid. Too "dirty" for receptor sub-typing.
siRNA mRNATranslation inhibitionN/AAbsolute (Sequence specific)Gold Standard. Validates chemical probe data.
Critical Insight: The "Selectivity Window"

This compound is not an infinite-affinity blocker.

  • Optimal Range: 1 µM – 10 µM.

  • Risk Zone: >20 µM.[3][4][5] At high concentrations, this compound loses selectivity and may inhibit P2Y1/P2Y12 or cause non-receptor-mediated effects (e.g., microglial surveillance reduction in P2Y13 KO mice) [1].

The Self-Validating Protocol: Western Blotting for pERK

This protocol is designed to eliminate false positives caused by basal signaling or off-target agonist effects.

Phase 1: Preparation & Starvation

Objective: Reduce basal pERK levels to near zero to maximize the signal-to-noise ratio upon stimulation.

  • Seed cells (e.g., 1321N1, Microglia, or primary neurons) in 6-well plates.

  • Crucial Step: Serum starve for 16–24 hours prior to the experiment. Serum contains growth factors that saturate pERK, masking P2Y13 effects.

Phase 2: The "Exclusion" Treatment Strategy

Objective: Pharmacologically isolate P2Y13.

  • Group A (Vehicle): DMSO only.

  • Group B (P2Y1 Block): Pre-treat with MRS 2179 (10 µM) for 30 min.

  • Group C (P2Y12 Block): Pre-treat with Ticagrelor (1 µM) or PSB 0739 for 30 min.

  • Group D (Target Block): Pre-treat with This compound (10 µM) for 30 min.

Phase 3: Agonist Pulse & Lysis

Objective: Capture the kinetic peak.

  • Stimulate all groups with 2-MeSADP (100 nM - 1 µM).

    • Note: ADP is unstable; 2-MeSADP is preferred for consistent potency.

  • Timing: Incubate for exactly 5 minutes at 37°C. (ERK phosphorylation is transient; waiting >15 mins often results in signal loss due to phosphatase activity).

  • Lysis: Rapidly aspirate media and apply ice-cold lysis buffer containing Phosphatase Inhibitors (Vanadate/Fluoride cocktail). Without inhibitors, pERK signal degrades in seconds.

Diagram 2: Experimental Workflow Timeline

Workflow cluster_0 Phase 1: Basal Reset cluster_1 Phase 2: Antagonism cluster_2 Phase 3: Activation Starve Serum Starvation (16-24h) Treat Pre-incubation (30 min) This compound vs Controls Starve->Treat Pulse Agonist Pulse (2-MeSADP) 5 Minutes Treat->Pulse Lyse Lysis + Phosphatase Inhibitors Pulse->Lyse

Caption: Step-by-step workflow ensuring basal signal suppression and precise kinetic capture of the phosphorylation event.

Data Interpretation & Troubleshooting

What "Success" Looks Like

A successful validation of this compound activity manifests as:

  • Agonist Alone: Strong pERK band (normalized to Total ERK).

  • MRS 2179 (P2Y1 Block): pERK band remains (proving the signal is not P2Y1).

  • This compound (P2Y13 Block): Significant reduction (>50%) or ablation of the pERK band.

Common Pitfalls
  • High Basal Signal: Incomplete starvation. Ensure 0% serum, not just "low" serum.

  • No Inhibition: The agonist concentration may be too high (saturation). If using >10 µM ADP, this compound (competitive antagonist) may be outcompeted. Lower the agonist dose to its EC50 (~10-100 nM).

  • Non-Specific Toxicity: If this compound is used >30 µM, observed effects may be off-target. Always titrate [1].

References

  • P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. Source: PubMed / Glia (2019) Significance:[5] Highlights potential off-target effects of this compound at high concentrations (25 µM) in knockout models.

  • Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Source: Biochemical Pharmacology (2005) Significance:[6] The foundational characterization paper for this compound, establishing its IC50 and selectivity profile.

  • Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons. Source: PubMed Central / Int J Mol Sci (2015) Significance: Validates the ERK phosphorylation pathway downstream of P2Y13 and its blockade by this compound.[7]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Source: PubMed Central / Methods Cell Biol (2017) Significance: Provides the standard operating procedure for Western blot detection of phosphoproteins.

Sources

A Comparative Guide to MRS 2211 and Other P2Y13 Receptor Antagonists for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, drug discovery, and related biomedical fields, the P2Y13 receptor, an important member of the P2Y family of G protein-coupled receptors (GPCRs), represents a compelling target for therapeutic intervention in various pathologies. This guide provides a comprehensive comparison of MRS 2211, a notable P2Y13 antagonist, with other relevant compounds, supported by experimental data and detailed protocols to empower your research endeavors.

The P2Y13 Receptor: A Brief Overview

The P2Y13 receptor is a Gi-coupled receptor primarily activated by adenosine diphosphate (ADP).[1] Its activation triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[2][3] This signaling pathway is implicated in a range of physiological processes, making the modulation of P2Y13 activity a topic of significant research interest.

Benchmarking P2Y13 Antagonists: A Comparative Analysis

The selection of a suitable antagonist is critical for elucidating the physiological roles of the P2Y13 receptor and for the development of novel therapeutics. This section compares the performance of this compound with other compounds known to interact with P2Y receptors.

CompoundTarget Receptor(s)Potency (pIC50 or Ki)SelectivityMechanism of Action
This compound P2Y13 pIC50 = 5.97 [4]>20-fold selective over P2Y1 and P2Y12 receptors.[4]Competitive Antagonist[4]
TicagrelorP2Y12 (Primary)IC50 = 0.005 ± 0.004 μM (for P2Y12)[4]Also inhibits P2Y13 signaling.[5]Reversible Antagonist
CangrelorP2Y12 (Primary)Also inhibits P2Y13 signaling.[5]Reversible Antagonist
MRS2500P2Y1Ki = 0.79 nMHighly selective for P2Y1.Competitive Antagonist
PSB 0739P2Y12Ki = 24.9 nMHighly selective for P2Y12.Competitive Antagonist

Expert Insights: this compound stands out as a selective and competitive antagonist of the P2Y13 receptor. While potent P2Y12 antagonists like Ticagrelor and Cangrelor also exhibit inhibitory activity at P2Y13, their primary targeting of the P2Y12 receptor necessitates careful experimental design to isolate P2Y13-specific effects. The inclusion of highly selective antagonists for P2Y1 (MRS2500) and P2Y12 (PSB 0739) in experimental setups is crucial for dissecting the specific contributions of each receptor subtype to a physiological response, especially when using less selective compounds. It is important to note that at higher concentrations, the selectivity of this compound may decrease, and it can exhibit inhibitory effects on P2Y1 and P2Y12 receptors.[6]

Visualizing the P2Y13 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the P2Y13 signaling cascade and a typical experimental workflow for antagonist characterization.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream MRS2211 This compound MRS2211->P2Y13 Blocks

Caption: P2Y13 receptor signaling cascade.

Experimental_Workflow cluster_assays Assay Type A Cell Culture (Expressing P2Y13) B Antagonist Incubation (e.g., this compound) A->B C Agonist Stimulation (ADP) B->C D Signal Detection C->D Assay1 cAMP Assay D->Assay1 Assay2 Calcium Mobilization D->Assay2 Assay3 Radioligand Binding D->Assay3 E Data Analysis (IC50 determination) Assay1->E Assay2->E Assay3->E

Caption: General experimental workflow for P2Y13 antagonist characterization.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for key in vitro assays used to characterize P2Y13 receptor antagonists. These protocols are designed to be self-validating by including appropriate controls.

Radioligand Binding Assay (Competition)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the P2Y13 receptor, allowing for the determination of the inhibitor's binding affinity (Ki).

Causality Behind Experimental Choices: The use of a radiolabeled ligand provides a highly sensitive and direct measure of binding to the receptor. A competition assay format is chosen to determine the affinity of unlabeled compounds (like this compound) by their ability to compete with the radioligand.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human P2Y13 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

      • A fixed concentration of a suitable P2Y13 radioligand (e.g., [³H]-ADP).

      • Increasing concentrations of the unlabeled test compound (e.g., this compound).

      • Membrane preparation.

    • Total Binding Control: Wells containing only radioligand and membranes.

    • Non-specific Binding Control: Wells containing radioligand, membranes, and a high concentration of a known P2Y13 agonist (e.g., 2-MeSADP) to saturate all specific binding sites.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of P2Y13 receptor activation (inhibition of adenylyl cyclase) and its reversal by an antagonist.

Causality Behind Experimental Choices: Since P2Y13 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay directly measures this functional output, providing a physiological readout of receptor antagonism. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, making the inhibitory effect of P2Y13 activation more readily detectable.

Protocol:

  • Cell Preparation:

    • Seed P2Y13-expressing cells into a 96-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30-60 minutes.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with increasing concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).

    • Control Wells: Include wells with vehicle only.

    • Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) and a fixed concentration of a P2Y13 agonist (e.g., ADP) at its EC80 concentration (the concentration that produces 80% of the maximal response).

    • Basal Control: Wells with neither forskolin nor agonist.

    • Forskolin Control: Wells with forskolin only.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated cAMP levels.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist using non-linear regression.

Intracellular Calcium Mobilization Assay

While P2Y13 is primarily Gi-coupled, it can also couple to Gq/11 in some cellular contexts, leading to an increase in intracellular calcium. This assay can be used to assess this alternative signaling pathway.

Causality Behind Experimental Choices: This assay is included to provide a more comprehensive pharmacological profile of the antagonist. If P2Y13 activation in the chosen cell line leads to calcium mobilization, this assay can determine if the antagonist blocks this response. The use of a calcium-sensitive fluorescent dye allows for real-time monitoring of intracellular calcium changes.

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed P2Y13-expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist and Agonist Addition:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence reading.

    • Inject increasing concentrations of the test antagonist (e.g., this compound) into the wells and incubate for a short period.

    • Inject a fixed concentration of a P2Y13 agonist (e.g., ADP) at its EC80 concentration.

  • Fluorescence Measurement:

    • Continuously monitor the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist using non-linear regression.

Conclusion

This compound is a valuable tool for investigating the role of the P2Y13 receptor in various physiological and pathological processes. Its selectivity for P2Y13 over other P2Y subtypes, particularly P2Y1 and P2Y12, makes it a preferred choice for targeted studies. However, researchers must be mindful of its potential for off-target effects at higher concentrations. By employing the rigorous experimental protocols outlined in this guide and carefully considering the pharmacological properties of the chosen antagonists, researchers can generate reliable and reproducible data to advance our understanding of P2Y13 receptor biology and its therapeutic potential.

References

  • Malinowska, B., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences, 22(7), 3468. [Link]

  • Semantic Scholar. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. [Link]

  • Werder, R. B., et al. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Allergy, 77(3), 1017-1021. [Link]

  • Teng, R. (2012). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiology and Therapy, 1(1), 4. [Link]

  • Cattaneo, M., et al. (2016). Studies of the interaction of ticagrelor with the P2Y 13 receptor and with P2Y 13 -dependent pro-platelet formation by human megakaryocytes. Thrombosis and Haemostasis, 116(6), 1169-1176. [Link]

  • GeneCards. P2RY13 Gene. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling MRS 2211

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Compound & Its Significance

MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor (pIC50 = 5.97), a G-protein coupled receptor involved in ADP-mediated signaling. Unlike its P2Y12 counterpart, which is central to platelet aggregation, P2Y13 plays a nuanced role in high-density lipoprotein (HDL) metabolism, osteoblast differentiation, and immune cell modulation.

Why Safety Matters: While this compound is not classified as a "highly toxic" poison (like cyanide), it is a bioactive pharmacological agent . Its ability to modulate purinergic signaling means systemic exposure could theoretically alter platelet function, immune response, or bone metabolism. Furthermore, as a research chemical, it falls under the "Caution: Substance not fully tested" category, necessitating a conservative safety approach (Control Banding).

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the hazard. This compound is typically supplied as a disodium salt hydrate powder .

Table 1: Physical & Chemical Hazard Profile

ParameterSpecificationSafety Implication
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium saltComplex organic salt.
Physical State Solid (Orange/Red Powder)Inhalation Risk: High (fine dust).
Solubility Water (~33 mg/mL), DMSODermal Risk: High (DMSO carries solutes through skin).
Target Organs Blood (Platelets), Immune System, BonePotential for systemic signaling disruption.
GHS Classification Irritant (Category 2) Skin/Eye/Respiratory irritation likely.
PPE Selection Strategy

The selection of PPE for this compound is context-dependent. The highest risk occurs during the weighing of dry powder (inhalation hazard) and the handling of DMSO stock solutions (transdermal absorption hazard).

Visualizing the PPE Decision Logic

The following diagram outlines the decision matrix for selecting the appropriate protective gear based on the state of the matter.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Powder Dry Powder (Weighing) State->Powder Solution Liquid Solution (In Vitro/Vivo) State->Solution Engineering Primary: Chemical Fume Hood Powder->Engineering Required Solvent Solvent Type? Solution->Solvent Resp_Backup Backup: N95/P100 Respirator Engineering->Resp_Backup If hood unavailable Eye_Powder Safety Goggles (Sealed) Engineering->Eye_Powder Aqueous Aqueous (Water/Saline) Solvent->Aqueous Organic DMSO/Ethanol Solvent->Organic Glove_Std Nitrile Gloves (4 mil) Aqueous->Glove_Std Glove_High Double Nitrile or Laminate (Breakthrough Resistant) Organic->Glove_High DMSO Penetrates Skin

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Red nodes indicate high-risk control points.

Detailed PPE Specifications
  • Respiratory Protection (Critical for Powder):

    • Primary: A certified Chemical Fume Hood is mandatory for weighing. Airflow prevents the light powder from becoming airborne.

    • Secondary: If weighing outside a hood (strongly discouraged), use a fit-tested N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical dust.

  • Dermal Protection (Critical for DMSO Solutions):

    • Gloves:

      • For Aqueous Solutions: Standard Nitrile (4-5 mil).

      • For DMSO Stocks:Double-gloving is required. DMSO permeates standard nitrile in <5 minutes. The inner glove provides a second barrier while you change the outer glove immediately upon contamination.

    • Lab Coat: Standard cotton/poly blend. Ensure cuffs are tucked under gloves.

  • Ocular Protection:

    • Safety Glasses: Acceptable for liquid handling.

    • Chemical Goggles: Required for powder handling to prevent dust from bypassing the side shields of standard glasses.

Operational Protocols
Protocol A: Safe Weighing & Reconstitution

Objective: Solubilize this compound without generating dust or contaminating the workspace.

  • Preparation:

    • Calculate the required mass for your stock solution (e.g., 10 mM).

    • Calculation: MW = 474.66 g/mol .[1][2] To make 1 mL of 10 mM stock, weigh 4.75 mg .

    • Static Control: this compound powder can be static. Use an anti-static gun or wipe the spatula with an anti-static wipe before use.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Weigh the powder into a pre-tared amber glass vial (light sensitive).

  • Solubilization:

    • Water: Soluble up to ~33 mg/mL (approx 70 mM).[2] Add water and vortex.

    • DMSO: Soluble up to 100 mM. Add DMSO carefully. Note: The solution will likely turn orange/red.

  • Storage:

    • Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Spill Cleanup

Objective: Containment of bioactive material.

  • Powder Spill:

    • Do NOT sweep. Sweeping generates aerosols.

    • Cover the spill with wet paper towels (dampened with water) to immobilize the dust.

    • Wipe up inward (from periphery to center).

    • Place waste in a hazardous chemical waste bag.

  • Liquid Spill (DMSO):

    • Evacuate the immediate area if the spill is large (>10 mL).

    • Wear double gloves and a respirator (DMSO vapor can be irritating).

    • Absorb with vermiculite or chemical spill pads.

    • Clean surface with soap and water (DMSO leaves an oily residue).

Visualizing the Experimental Workflow

Handling_Workflow Stock Solid this compound (-20°C Storage) Weigh Weighing (Fume Hood) Stock->Weigh Equilibrate to RT Solubilize Solubilization (Water/DMSO) Weigh->Solubilize Add Solvent Aliquot Aliquot & Freeze (Avoid Freeze-Thaw) Solubilize->Aliquot Aliquot->Stock Restock Exp Experimental Use (Dilute 1:1000+) Aliquot->Exp Thaw Disposal HazMat Disposal Exp->Disposal Waste

Caption: Step-by-step workflow from cold storage to experimental application and disposal.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids occasionally.

  • Skin Contact:

    • Powder: Brush off, then wash with soap and water.

    • DMSO Solution: Wash immediately with copious water. Do not use ethanol (it may enhance absorption).

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Contact poison control.

References
  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility & Safety Data. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS 2211
Reactant of Route 2
Reactant of Route 2
MRS 2211

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。